Taurochenodeoxycholic acid sodium salt
Description
Contextualizing Conjugated Bile Acids in Mammalian Physiology Research
Bile acids are amphipathic steroid molecules synthesized from cholesterol exclusively in the liver's hepatocytes. nih.gov The two primary bile acids synthesized in humans are cholic acid and chenodeoxycholic acid. teachmephysiology.comyoutube.com To increase their solubility and efficacy, these primary bile acids undergo a process of conjugation, primarily with the amino acids glycine (B1666218) or taurine (B1682933), before being secreted into the bile. nih.govelsevier.es This conjugation lowers the pKa of the bile acid, ensuring that it remains in its ionized, water-soluble salt form (bile salt) in the alkaline environment of the bile and the acidic environment of the duodenum. wikipedia.org
The primary physiological function of these conjugated bile acids is to facilitate the digestion and absorption of dietary fats and fat-soluble vitamins. elsevier.eswikipedia.orgmdpi.com In the small intestine, they act as powerful detergents, emulsifying large fat globules into smaller micelles. teachmephysiology.comwikipedia.org This process dramatically increases the surface area available for digestive enzymes, such as lipase, to break down lipids for absorption. teachmephysiology.com Beyond digestion, the synthesis and excretion of bile acids represent a major pathway for cholesterol catabolism and elimination from the body. nih.govwikipedia.org In research, the study of conjugated bile acids is crucial for understanding lipid metabolism, cholesterol homeostasis, and the pathophysiology of cholestatic liver diseases. biosynth.com
Academic Significance of Taurochenodeoxycholic Acid Sodium Salt as a Model Compound
Taurochenodeoxycholic acid (TCDCA), the taurine conjugate of chenodeoxycholic acid, is of particular academic significance as a model compound. mdpi.comnih.gov It is one of the major primary bile salts in humans and is extensively used in research to probe the signaling functions of bile acids, which extend far beyond their role as simple digestive surfactants. wikipedia.orgmdpi.com TCDCA is recognized as a key ligand for several specific receptors, allowing researchers to dissect the molecular mechanisms underlying bile acid signaling. mdpi.comnih.gov
Key research findings on TCDCA's interactions include:
Farnesoid X Receptor (FXR): TCDCA is an agonist for FXR, a nuclear receptor that acts as a primary sensor for bile acids. mdpi.comahajournals.org The activation of FXR by bile acids like TCDCA plays a central role in regulating the expression of genes involved in bile acid synthesis and transport, thereby maintaining bile acid homeostasis. ahajournals.orgjmu.edu Studies have shown that TCDCA can activate FXR in human and mouse models, but not in species like frogs and zebrafish, highlighting species-specific receptor adaptations. mdpi.com However, some research also suggests that TCDCA can induce certain cellular effects, such as apoptosis in intestinal epithelial cells, through pathways independent of FXR. rsc.org
Takeda G-protein-coupled receptor 5 (TGR5): TCDCA is a potent activator of TGR5 (also known as GPBAR1), a cell surface receptor found in various tissues. nih.govnih.gov Activation of TGR5 by TCDCA has been shown to stimulate the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. nih.govnih.gov This interaction mediates various physiological responses, including anti-inflammatory and immunomodulatory functions. nih.govnih.gov Research has demonstrated that TCDCA can activate Ca2+/CaM signaling via the TGR5 pathway. ingentaconnect.com
Glucocorticoid Receptor (GR): Studies have revealed that TCDCA can induce the transcriptional activation of the glucocorticoid receptor. mdpi.com This interaction provides a potential mechanism for the observed anti-inflammatory and immunomodulatory properties of TCDCA, which show similarities to the effects of glucocorticoids. mdpi.com
The ability of TCDCA to selectively interact with these multiple, distinct receptor types makes it an invaluable model compound for exploring the diverse biological roles of bile acids in health and disease, including liver function, metabolic regulation, and inflammation. biosynth.comavantiresearch.com
| Receptor Target | Observed Effect of TCDCA Interaction | Associated Cellular Pathway | Reference |
|---|---|---|---|
| Farnesoid X Receptor (FXR) | Agonist activity; regulation of bile acid synthesis and transport genes. | Nuclear receptor signaling, gene transcription regulation. | mdpi.comahajournals.org |
| Takeda G-protein-coupled receptor 5 (TGR5/GPBAR1) | Receptor binding and activation, leading to internalization. | Increased intracellular cAMP production; Ca2+/CaM signaling. | nih.govnih.govingentaconnect.com |
| Glucocorticoid Receptor (GR) | Induces transcriptional activation of the receptor. | Inhibition of AP-1 activation, contributing to anti-inflammatory effects. | mdpi.com |
Evolution of Research Perspectives on Bile Acid Signaling
The scientific understanding of bile acids has undergone a dramatic evolution over the past several decades. nih.gov For over a century, they were viewed primarily through the lens of their "classical" functions as biological detergents essential for the digestion of fats and the absorption of nutrients in the intestine. nih.govnih.govnih.gov Research was largely focused on their physicochemical properties and their role in cholesterol metabolism. nih.gov
A major paradigm shift occurred with the discovery that bile acids are not merely digestive aids but are also potent signaling molecules with hormone-like functions. elsevier.esnih.govnih.gov This transformation in perspective was catalyzed by the identification of specific receptors that are activated by bile acids. The discovery of the farnesoid X receptor (FXR) as a nuclear receptor for bile acids was a landmark event, revealing that these molecules could directly regulate gene expression and control their own synthesis and enterohepatic circulation. ahajournals.orgjmu.edu
Subsequently, the identification of TGR5 as a G-protein-coupled cell surface receptor for bile acids further expanded the known signaling capabilities of these molecules. nih.govnih.govuni-duesseldorf.de This discovery demonstrated that bile acids could trigger rapid, non-genomic signaling cascades, influencing energy metabolism, glucose homeostasis, and inflammatory responses in a variety of tissues. uni-duesseldorf.defrontiersin.org The modern research perspective views bile acids as versatile signaling hormones that mediate extensive inter-organ communication, particularly along the gut-liver axis. nih.govoup.com Current research continues to uncover new signaling pathways and explores the complex interplay between bile acids, the gut microbiota, and host physiology in both health and disease. nih.govportlandpress.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H44NNaO6S |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17?,18-,19-,20?,21?,22-,24?,25+,26-;/m1./s1 |
InChI Key |
IYPNVUSIMGAJFC-MERKEPKBSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origin of Product |
United States |
Biosynthesis, Metabolism, and Dynamic Transport Research
Hepatic Biosynthesis Pathways and Enzymes
The journey of taurochenodeoxycholic acid begins with the synthesis of its precursor, chenodeoxycholic acid (CDCA), from cholesterol in the liver. This synthesis occurs via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. numberanalytics.comcreative-proteomics.com
The classical pathway is the dominant route for bile acid synthesis, accounting for the majority of production. numberanalytics.com It is a multi-step process initiated by the hydroxylation of cholesterol.
The key enzymatic steps include:
7α-hydroxylation of cholesterol: This initial and rate-limiting step is catalyzed by the microsomal enzyme cholesterol 7α-hydroxylase (CYP7A1) , which converts cholesterol to 7α-hydroxycholesterol. numberanalytics.comresearchgate.netnumberanalytics.com The activity of CYP7A1 is a critical point of regulation for the entire pathway. numberanalytics.com
Oxidation and Isomerization: The intermediate 7α-hydroxycholesterol undergoes oxidation by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) . researchgate.net
Side-chain Cleavage: A series of reactions, including the action of sterol 27-hydroxylase (CYP27A1) , shortens the cholesterol side chain to form CDCA. nih.govyoutube.com
The alternative pathway is initiated by the hydroxylation of cholesterol at a different position and is a less prominent, but still significant, route for CDCA synthesis. creative-proteomics.comnumberanalytics.com
The key enzymatic steps are:
27-hydroxylation of cholesterol: This pathway begins in the mitochondria with the enzyme sterol 27-hydroxylase (CYP27A1) , which converts cholesterol into 27-hydroxycholesterol (B1664032). numberanalytics.comresearchgate.netyoutube.com
7α-hydroxylation of oxysterols: The resulting 27-hydroxycholesterol is then hydroxylated by oxysterol 7α-hydroxylase (CYP7B1) , a crucial step in this pathway. numberanalytics.comresearchgate.netnumberanalytics.com
Table 1: Key Enzymes in Chenodeoxycholic Acid Biosynthesis
| Pathway | Enzyme | Abbreviation | Function |
|---|---|---|---|
| Classical | Cholesterol 7α-hydroxylase | CYP7A1 | Rate-limiting step, converts cholesterol to 7α-hydroxycholesterol. numberanalytics.comresearchgate.net |
| 3β-hydroxy-Δ5-C27-steroid oxidoreductase | HSD3B7 | Oxidizes and isomerizes the steroid nucleus. researchgate.net | |
| Alternative | Sterol 27-hydroxylase | CYP27A1 | Initiates the pathway by hydroxylating cholesterol at the C27 position. numberanalytics.comresearchgate.net |
| Oxysterol 7α-hydroxylase | CYP7B1 | Hydroxylates oxysterol intermediates. numberanalytics.comresearchgate.net |
Conjugation Processes and Regulators
Once synthesized, chenodeoxycholic acid is conjugated with the amino acid taurine (B1682933) to form taurochenodeoxycholic acid. wikipedia.org This conjugation process, a phase II biotransformation reaction, increases its water solubility and reduces its potential toxicity. nih.govnih.gov
The conjugation of CDCA with taurine is a two-step enzymatic process:
Activation of Chenodeoxycholic Acid: CDCA is first activated to its coenzyme A (CoA) ester. This reaction is catalyzed by bile acid-CoA synthetase (BACS) . researchgate.net
Amidation with Taurine: The activated CDCA-CoA is then conjugated with taurine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) . numberanalytics.comresearchgate.net
This process requires the presence of cofactors such as ATP and coenzyme A to proceed efficiently.
The efficiency of this conjugation is dependent on several factors. The availability of taurine within the hepatocyte is a critical determinant. nih.gov Furthermore, the expression and activity of the BACS and BAAT enzymes are tightly regulated. Nuclear receptors, such as the farnesoid X receptor (FXR), play a role in modulating the expression of genes that encode these enzymes, thereby controlling the rate and extent of bile acid conjugation. nih.gov
Table 2: Enzymes and Cofactors in Taurochenodeoxycholic Acid Conjugation
| Step | Enzyme/Cofactor | Abbreviation | Role |
|---|---|---|---|
| Activation | Bile acid-CoA synthetase | BACS | Activates chenodeoxycholic acid to its CoA ester. researchgate.net |
| ATP, Coenzyme A | - | Essential cofactors for the activation step. | |
| Amidation | Bile acid-CoA:amino acid N-acyltransferase | BAAT | Catalyzes the transfer of taurine to the activated bile acid. numberanalytics.comresearchgate.net |
Enterohepatic Circulation Dynamics in Animal Models
Taurochenodeoxycholic acid undergoes extensive enterohepatic circulation, a highly efficient recycling process between the liver and the intestine. nih.gov Animal models, particularly mice and rats, have been instrumental in elucidating the dynamics of this process. nih.govnih.gov
Following its synthesis and conjugation in the liver, taurochenodeoxycholic acid is secreted into the bile and stored in the gallbladder. Upon food intake, it is released into the small intestine, where it aids in the emulsification and absorption of fats. semanticscholar.org
In the terminal ileum, the majority of taurochenodeoxycholic acid (approximately 95%) is reabsorbed and returned to the liver via the portal circulation. semanticscholar.org This reabsorption is mediated by specific transporters:
Apical Sodium-Dependent Bile Acid Transporter (ASBT): Located on the apical membrane of enterocytes, ASBT is responsible for the initial uptake of conjugated bile acids from the intestinal lumen. semanticscholar.org
Organic Solute Transporter Alpha/Beta (OSTα/OSTβ): These transporters facilitate the exit of bile acids from the enterocyte across the basolateral membrane into the portal blood. semanticscholar.org
Table 3: Key Transporters in Enterohepatic Circulation
| Transporter | Abbreviation | Location | Function |
|---|---|---|---|
| Apical Sodium-Dependent Bile Acid Transporter | ASBT | Apical membrane of ileal enterocytes | Uptake of bile acids from the intestinal lumen. semanticscholar.org |
| Organic Solute Transporter Alpha/Beta | OSTα/OSTβ | Basolateral membrane of enterocytes | Efflux of bile acids into the portal circulation. semanticscholar.org |
Hepatic Uptake and Secretion Mechanisms
The liver is central to the synthesis and metabolism of TCDCA. The uptake of conjugated bile acids from the portal blood into hepatocytes is a critical step in the enterohepatic circulation. This process is primarily mediated by the sodium taurocholate cotransporting polypeptide (NTCP), also known as Solute Carrier Family 10 Member 1 (SLC10A1), located on the basolateral membrane of hepatocytes. nih.gov Research has shown that NTCP is responsible for the uptake of the majority of conjugated bile acids. nih.gov In addition to NTCP, Organic Anion Transporting Polypeptides (OATPs), such as OATP1B1 and OATP1B3, also contribute to the hepatic uptake of TCDCA. nih.govfrontiersin.org Studies in mice have demonstrated that while NTCP is the major transporter, OATP isoforms also play a significant role. nih.gov For instance, experiments using U2OS cells expressing different transporters showed that OATP1B2, OATP1A1, and OATP1A4 all mediate the uptake of TCDCA. nih.gov
Once inside the hepatocytes, TCDCA is secreted across the canalicular membrane into the bile. This secretion is an active process driven by the bile salt export pump (BSEP), a member of the ATP-binding cassette (ABC) transporter superfamily. nih.gov The secretion of bile acids into the bile canaliculus generates an osmotic gradient that drives bile flow. nih.gov
Table 1: Key Transporters in Hepatic Uptake and Secretion of Taurochenodeoxycholic Acid
| Transporter | Location | Function | References |
| NTCP (SLC10A1) | Basolateral membrane of hepatocytes | Primary transporter for hepatic uptake of conjugated bile acids from portal blood. | nih.gov |
| OATP1B1, OATP1B3 | Basolateral membrane of hepatocytes | Contribute to the hepatic uptake of conjugated bile acids. | nih.govfrontiersin.org |
| BSEP (ABCB11) | Canalicular membrane of hepatocytes | Mediates the secretion of bile acids into the bile. | nih.gov |
Intestinal Reabsorption and Efflux Transporters
After aiding in digestion and absorption in the small intestine, the majority of TCDCA is efficiently reabsorbed to be returned to the liver. This reabsorption primarily occurs in the terminal ileum via an active transport process mediated by the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as Solute Carrier Family 10 Member 2 (SLC10A2). nih.gov This transporter is highly expressed on the apical brush border membrane of enterocytes in the distal ileum. nih.govnih.gov The high efficiency of ASBT ensures that only about 5% of intestinal bile acids are lost in feces. nih.gov
While ASBT is the primary transporter for the uptake of conjugated bile acids from the intestinal lumen, other mechanisms also play a role. Passive absorption of unconjugated and some glycine-conjugated bile acids can occur along the length of the small intestine and colon. nih.gov Once inside the enterocyte, bile acids are shuttled to the basolateral membrane and transported into the portal circulation by the heterodimeric organic solute transporter alpha/beta (OSTα/OSTβ). nih.gov
Recent research also points to the involvement of gut microbiota in modulating bile acid reabsorption. Certain gut bacteria can deconjugate bile acids, which can affect their transport and signaling properties. osdd.net
Table 2: Major Transporters in Intestinal Reabsorption of Taurochenodeoxycholic Acid
| Transporter | Location | Function | References |
| ASBT (SLC10A2) | Apical membrane of ileal enterocytes | Primary active transporter for reabsorption of conjugated bile acids from the intestinal lumen. | nih.gov |
| OSTα/OSTβ | Basolateral membrane of enterocytes | Transports bile acids from the enterocyte into the portal circulation. | nih.gov |
Renal Excretion Pathways and Modulators
Under normal physiological conditions, renal excretion of bile acids is minimal due to the efficient enterohepatic circulation. physiology.orgphysiology.org However, in cholestatic liver diseases where biliary excretion is impaired, the kidneys become a significant route for bile acid elimination. nih.gov
The renal handling of bile acids involves glomerular filtration, tubular reabsorption, and tubular secretion. Studies in dogs have shown that the renal clearance of taurocholate, a structurally similar bile acid, is less than the glomerular filtration rate, indicating tubular reabsorption. physiology.orgphysiology.org This reabsorption is an active transport process occurring in the proximal tubule. physiology.orgphysiology.org
In patients with cirrhosis, a significant portion of urinary bile acids are sulfated. nih.gov Sulfation increases the water solubility of bile acids and enhances their renal clearance. nih.govnih.gov The renal clearance of sulfated bile salts can be 20 to 200 times greater than that of their non-sulfated counterparts. nih.gov While specific transporters for the renal secretion of TCDCA are not as well-defined as in the liver and intestine, the organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs) are thought to be involved in the transport of bile acids and their conjugates across the renal tubular cells.
Metabolic Fates in Extrahepatic Tissues
While the liver is the primary site of TCDCA metabolism, this bile acid is distributed to and can be metabolized in various extrahepatic tissues.
Peripheral Tissue Distribution and Accumulation Research
Following its absorption from the intestine and passage through the liver, a small fraction of TCDCA enters the systemic circulation and is distributed to peripheral tissues. nih.gov The extent of tissue distribution is influenced by factors such as blood flow, the degree of plasma protein binding, and the presence of tissue-specific transporters. msdmanuals.com
Research has investigated the distribution of bile acids in various tissues. For example, a study on the distribution of tauroursodeoxycholic acid (TUDCA), a related bile acid, in pigs following intravenous administration showed the highest tissue levels in the macula, peripheral retina, and choroid. nih.gov While specific quantitative data for TCDCA distribution across all tissues is limited, it is understood that bile acids can accumulate in different organs, where they can exert signaling functions. hmdb.canih.gov The sustained presence of bile acids in peripheral tissues can have significant physiological effects. nih.gov
Tissue-Specific Metabolic Enzyme Activity
The metabolic fate of TCDCA in extrahepatic tissues is dependent on the enzymatic machinery present in those tissues. While the liver possesses the full complement of enzymes for bile acid synthesis and conjugation, other tissues may have more limited metabolic capabilities. frontiersin.org
In the intestine, gut bacteria play a crucial role in the biotransformation of bile acids. frontiersin.orgnih.gov Bacterial enzymes can deconjugate TCDCA, separating taurine from the chenodeoxycholic acid steroid nucleus. osdd.net They can also perform dehydroxylation, converting primary bile acids into secondary bile acids. nih.gov For instance, the 7α-dehydroxylation of CDCA by gut bacteria results in the formation of lithocholic acid. frontiersin.org
In other peripheral tissues, the metabolic activity towards TCDCA is less well-characterized. However, enzymes such as cytochrome P450s, which are present in various tissues, have the potential to modify the steroid nucleus of bile acids. nih.gov For example, a study in pig liver identified a specific cytochrome P-450-dependent 6α-hydroxylation of TCDCA. nih.gov The presence and activity of such enzymes in extrahepatic tissues would determine the local metabolic fate of TCDCA and the formation of different bile acid derivatives.
Molecular and Cellular Mechanisms of Action
Nuclear Receptor Interactions and Transcriptional Regulation
TCDCA directly interacts with nuclear receptors, which are ligand-activated transcription factors that regulate the expression of target genes. These interactions are fundamental to bile acid homeostasis, lipid and glucose metabolism, and the detoxification of xenobiotics.
Taurochenodeoxycholic acid is a recognized agonist of the Farnesoid X Receptor (FXR). nih.govsemanticscholar.org Upon activation by TCDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. frontiersin.orgnih.gov This interaction initiates a transcriptional cascade that is central to metabolic regulation.
In the intestine, particularly the ileum, TCDCA-mediated FXR activation induces the expression of key target genes. nih.gov Two of the most significant downstream targets are the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). nih.govnih.gov FGF19 is a hormone that enters portal circulation and signals back to the liver to suppress bile acid synthesis by inhibiting the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classical bile acid synthesis pathway. nih.gov SHP, another nuclear receptor, is induced in both the liver and intestine and contributes to the feedback inhibition of CYP7A1. nih.govresearchgate.net
Furthermore, FXR activation by TCDCA upregulates the expression of genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP), Organic Solute Transporter alpha/beta (OSTα/OSTβ), and the Ileal Bile Acid-Binding Protein (IBABP), facilitating the efficient enterohepatic circulation of bile acids and preventing their intracellular accumulation. frontiersin.orgnih.gov While TCDCA is established as an FXR agonist, some studies have noted it is a weaker agonist compared to other bile acids and that in certain contexts, such as in intestinal epithelial cell lines, it may lead to the downregulation of FXR expression itself. nih.gov
| Target Gene | Primary Location of Induction | Function | Reference |
|---|---|---|---|
| FGF19 (Fibroblast Growth Factor 19) | Ileum | Hormone that signals to the liver to suppress bile acid synthesis via CYP7A1 inhibition. | nih.govnih.gov |
| SHP (Small Heterodimer Partner) | Ileum, Liver | Nuclear receptor that inhibits the transcription of CYP7A1. | nih.govresearchgate.net |
| BSEP (Bile Salt Export Pump) | Liver | Transporter on the hepatocyte canalicular membrane that exports bile acids into bile. | frontiersin.org |
| OSTα/OSTβ (Organic Solute Transporter α/β) | Ileum, Liver | Basolateral transporters that efflux bile acids from enterocytes and hepatocytes into circulation. | frontiersin.orgnih.gov |
The Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) are critical nuclear receptors that sense the presence of foreign chemicals (xenobiotics) and endogenous compounds, regulating the expression of detoxification enzymes and transporters. nih.govfrontiersin.org While these receptors are known to be activated by certain bile acids, particularly the secondary bile acid lithocholic acid (LCA), there is no clear evidence to suggest that taurochenodeoxycholic acid is a direct agonist or modulator of PXR and CAR. frontiersin.org
Activation of PXR and CAR can influence bile acid homeostasis indirectly. nih.gov However, studies investigating the relationship between PXR/CAR activation and bile acid profiles have shown a negative correlation with serum levels of TCDCA, suggesting it does not function as an agonist for these receptors. nih.gov The regulation of drug-metabolizing enzymes like CYP3A4 and CYP2B6 is a hallmark of PXR and CAR activation, a role not directly attributed to TCDCA. saegre.org.ar
The Retinoid X Receptor (RXR) is a promiscuous and essential partner for many nuclear receptors, including FXR. frontiersin.orgnih.gov FXR exerts its transcriptional effects almost exclusively as a heterodimer with RXR (FXR/RXR). frontiersin.orgnih.gov The activation of this complex by an agonist for either partner can lead to a transcriptional response, a characteristic of a "permissive" heterodimer. nih.gov
Taurochenodeoxycholic acid, by binding to and activating the FXR subunit, modulates the function of the entire FXR/RXR complex. frontiersin.org This binding event is thought to induce conformational changes that stabilize the recruitment of coactivator proteins, which are necessary for initiating gene transcription. semanticscholar.org The dynamics of this interaction are also influenced by the availability of RXR, which can be sequestered in other complexes (e.g., homodimers or other heterodimers), and by the presence of RXR-specific ligands (rexinoids), which can modulate RXR's own activity and its partnerships. nih.govfrontiersin.org Therefore, TCDCA's effect is channeled through its ability to engage and activate the pre-formed FXR/RXR heterodimer at the DNA-binding site of target genes. frontiersin.org
G Protein-Coupled Receptor (GPCR) Signaling Activation
In addition to entering the cell to activate nuclear receptors, TCDCA can act on receptors located at the cell surface. These G protein-coupled receptors (GPCRs) translate the extracellular signal of TCDCA binding into intracellular second messenger cascades.
Taurochenodeoxycholic acid is an agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1. researchgate.net TGR5 is a cell membrane receptor coupled to a stimulatory G-protein (Gαs). nih.gov Upon binding of TCDCA, TGR5 activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net
The resulting increase in intracellular cAMP levels activates downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway. researchgate.netnih.gov Activated PKA can then phosphorylate various cellular proteins, including the cAMP response element-binding protein (CREB). researchgate.net The TCDCA-induced TGR5-cAMP-PKA-CREB axis has been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6. researchgate.net
| Step | Molecule/Process | Description | Reference |
|---|---|---|---|
| 1 | TCDCA Binding | TCDCA binds to the extracellular domain of the TGR5 receptor. | researchgate.net |
| 2 | G-Protein Activation | The receptor activates the associated Gαs protein. | nih.gov |
| 3 | Adenylyl Cyclase Activation | Gαs activates adenylyl cyclase, which produces cAMP. | researchgate.net |
| 4 | PKA Activation | Increased cAMP levels activate Protein Kinase A (PKA). | researchgate.netnih.gov |
| 5 | Downstream Effects | PKA phosphorylates target proteins like CREB, leading to changes in gene expression and anti-inflammatory responses. | researchgate.net |
The Sphingosine-1-Phosphate Receptor 2 (S1PR2) is another GPCR whose primary ligand is the bioactive lipid sphingosine-1-phosphate (S1P). nih.govresearchgate.net However, emerging research suggests that certain conjugated bile acids, including taurocholic acid (TCA) and taurochenodeoxycholic acid (TCDCA), can also function as activators or modulators of S1PR2. plos.org
Activation of S1PR2, often studied using the more abundant bile acid TCA, initiates signaling through various pathways, including the extracellular signal-regulated kinase (ERK1/2) and protein kinase B (AKT) pathways. nih.govresearchgate.net In some cellular contexts, S1PR2 activation has been linked to the RhoA/Rho kinase (ROCK) pathway. Engagement of S1PR2 by conjugated bile acids has been implicated in the regulation of hepatic lipid metabolism and in cellular responses during cholestatic liver injury, such as inflammation and cholangiocyte proliferation. nih.govresearchgate.net While much of the specific downstream pathway elucidation has utilized TCA, TCDCA is suggested to engage this receptor and potentially trigger similar cellular events. plos.org
Ion Channel and Transporter Modulation
Taurochenodeoxycholic acid sodium salt (TCDCA sodium salt) exerts significant influence over various ion channels and transporters, playing a crucial role in cellular homeostasis and signaling pathways.
Chloride Channel Activation and Regulation
While direct modulation of chloride channels by TCDCA sodium salt is an area of ongoing investigation, studies on its unconjugated form, chenodeoxycholic acid (CDCA), and other closely related bile acids provide significant insights. Research has shown that CDCA stimulates chloride (Cl⁻) secretion in colonic epithelial cells. This effect is mediated through an increase in intracellular cyclic AMP (cAMP) and subsequent phosphorylation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a key chloride channel. nih.gov
Further studies on other taurine-conjugated bile acids, such as taurodeoxycholic acid (TDCA), have demonstrated a stimulation of Cl⁻ secretion in airway epithelial cells. This process involves both the CFTR and calcium-activated chloride channels (CaCCs). physoc.org The mechanism appears to be multifaceted, involving an increase in intracellular calcium levels and cAMP production. physoc.orgnih.gov In mouse ileum, taurocholic acid has been shown to induce electrogenic Cl⁻ secretion, a process that is dependent on neural pathways and the involvement of mucosal mast cells. nih.gov In the context of cystic fibrosis, where CFTR function is impaired, bile acid-induced secretion is significantly reduced, suggesting a critical role for CFTR in this process. nih.govhopkinscf.org
The mechanism of bile acid-induced chloride secretion can be complex. For instance, at high concentrations, some bile salts can increase the permeability of tight junctions in epithelial monolayers, allowing them to access basolateral membranes and trigger an increase in intracellular calcium, which in turn stimulates chloride secretion. nih.gov
Organic Anion Transport Protein (OATP) Interactions
Taurochenodeoxycholic acid is a recognized substrate for members of the Organic Anion Transporting Polypeptide (OATP) family, particularly OATP1B1 and OATP1B3, which are highly expressed in the liver. These transporters are crucial for the hepatic uptake of various endogenous compounds, including bile acids, and xenobiotics from the blood. mdpi.com
Kinetic studies have demonstrated that conjugated bile acids, including TCDCA, are preferred substrates for OATP1B1 and OATP1B3 compared to their unconjugated counterparts. The transport of TCDCA by these OATPs is a saturable process, indicating a carrier-mediated mechanism.
Below is a data table summarizing the kinetic parameters for the uptake of various bile acids, including TCDCA, by OATP1B1 and OATP1B3.
Kinetic Parameters of Bile Acid Transport by OATP1B1 and OATP1B3
| Bile Acid | Transporter | Km (μM) | Vmax (pmol/mg protein/min) |
|---|---|---|---|
| Taurochenodeoxycholic acid (TCDCA) | OATP1B1 | 4.5 ± 0.6 | 1540 ± 50 |
| Taurochenodeoxycholic acid (TCDCA) | OATP1B3 | 2.9 ± 0.4 | 1230 ± 40 |
| Taurocholic acid (TCA) | OATP1B1 | 13.1 | 2395 |
| Taurocholic acid (TCA) | OATP1B3 | 14.7 | 1821 |
| Glycochenodeoxycholic acid (GCDCA) | OATP1B1 | 2.5 ± 0.3 | 1320 ± 40 |
| Glycochenodeoxycholic acid (GCDCA) | OATP1B3 | 1.8 ± 0.2 | 1090 ± 30 |
Data for TCDCA and GCDCA adapted from a study on time-dependent uptake of bile acids by OATP1B1 and OATP1B3. Data for TCA adapted from a comparative analysis of SLC10 members. mdpi.comelsevier.es
Apical Sodium-dependent Bile Acid Transporter (ASBT) Regulation
The Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is the primary transporter responsible for the reabsorption of bile acids from the terminal ileum, a critical step in their enterohepatic circulation. nih.govrsc.org Taurochenodeoxycholic acid is a key substrate for ASBT. elsevier.es
The transport of TCDCA via ASBT is an active process that is dependent on the presence of sodium ions, with a proposed stoichiometry of 2 Na⁺ to 1 bile acid molecule. nih.gov This electrogenic transport mechanism allows for the efficient reclamation of bile acids from the intestinal lumen against a concentration gradient.
Research has shown that ASBT has a high affinity for conjugated bile acids like TCDCA. elsevier.es The regulation of ASBT expression and activity is a complex process influenced by the very bile acids it transports, often involving nuclear receptors such as the farnesoid X receptor (FXR). However, some studies suggest that TCDCA can induce apoptosis in intestinal epithelial cells through an FXR-independent mechanism. rsc.org
Mitochondrial Function and Energetics Research
Taurochenodeoxycholic acid is considered a cytotoxic bile salt, and a significant body of research points to its detrimental effects on mitochondrial function, which can ultimately lead to cell death. nih.gov
Impact on Mitochondrial Respiration and ATP Production
Hydrophobic bile acids, including the unconjugated form of TCDCA, chenodeoxycholic acid, have been shown to directly interfere with the mitochondrial electron transport chain. Studies on isolated rat liver mitochondria have demonstrated that chenodeoxycholic acid can inhibit respiratory chain complex I (NADH:ubiquinone oxidoreductase). nih.gov Other toxic bile acids have also been shown to decrease the protein levels of both complex I and complex II (succinate dehydrogenase). mdpi.com This inhibition of the respiratory chain disrupts the flow of electrons, which is essential for establishing the proton gradient required for ATP synthesis.
The disruption of mitochondrial function by TCDCA leads to a depletion of cellular ATP. nih.gov This energy crisis can trigger downstream signaling pathways leading to either apoptosis or necrosis, depending on the severity and duration of the mitochondrial insult. While direct inhibition of ATP synthase by TCDCA has not been explicitly detailed, the collapse of the mitochondrial membrane potential and the induction of the mitochondrial permeability transition pore (see below) would inherently halt ATP production by ATP synthase. nih.govpatsnap.com
Regulation of Mitochondrial Membrane Potential
One of the hallmark effects of TCDCA on mitochondria is the dissipation of the mitochondrial membrane potential (ΔΨm). nih.gov This depolarization is a critical event that precedes more severe mitochondrial damage. Studies have shown that TCDCA and its glycine-conjugated counterpart, glycochenodeoxycholic acid (GCDCA), induce a dose- and time-dependent decrease in ΔΨm. nih.gov
This loss of membrane potential is closely linked to the induction of the mitochondrial permeability transition (MPT), which involves the opening of a large, non-specific pore in the inner mitochondrial membrane known as the mitochondrial permeability transition pore (mPTP). nih.govresearchgate.net The opening of the mPTP leads to the uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol. nih.govnih.gov
Research suggests that a key molecular target for the toxic effects of bile salts like TCDCA on the mitochondrial inner membrane is the adenine (B156593) nucleotide translocator (ANT). nih.gov By interacting with ANT, TCDCA may facilitate the conformational changes that lead to the opening of the mPTP. nih.gov
The table below summarizes the effects of different bile acids on mitochondrial membrane potential.
Effects of Bile Acids on Mitochondrial Membrane Potential (ΔΨm)
| Bile Acid | Effect on ΔΨm | Associated Mechanisms |
|---|---|---|
| Taurochenodeoxycholic acid (TCDCA) | Depolarization (Decrease) | Induction of Mitochondrial Permeability Transition (MPT), Interaction with Adenine Nucleotide Translocator (ANT) nih.gov |
| Chenodeoxycholic acid (CDCA) | Depolarization (Decrease) | Induction of MPT, can be potentiated by UDCA nih.gov |
| Deoxycholic acid (DCA) | Depolarization (Decrease) | Induction of MPT, increase in reactive oxygen species mdpi.com |
| Tauroursodeoxycholic acid (TUDCA) | Protective (Maintains ΔΨm) | Inhibition of MPT, preservation of mitochondrial integrity nih.govnih.gov |
Endoplasmic Reticulum Stress and Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. oncotarget.com When the ER's protein-folding capacity is overwhelmed, a state of ER stress ensues, triggering a set of signaling cascades known as the Unfolded Protein Response (UPR). physiology.org The UPR aims to restore homeostasis by reducing protein synthesis, degrading misfolded proteins, and increasing the production of molecular chaperones. ahajournals.org While the structurally related bile acid, tauroursodeoxycholic acid (TUDCA), is well-documented as a chemical chaperone that alleviates ER stress, specific research detailing the direct effects of this compound on the UPR pathways is limited. physiology.orgnih.gov The following sections describe the key components of the UPR that are known to be modulated by chemical chaperones.
ER chaperones are fundamental to protein quality control. hse.ru A key ER chaperone is the 78-kDa glucose-regulated protein (GRP78), also known as Binding-immunoglobulin protein (BiP). oncotarget.commdpi.com Under normal conditions, BiP binds to the luminal domains of the three main UPR sensors, keeping them inactive. oncotarget.commdpi.com Upon accumulation of unfolded proteins, BiP dissociates from these sensors to assist in protein folding, thereby activating the UPR. oncotarget.com An adaptive UPR response involves the transcriptional upregulation of chaperones like GRP78 to enhance the protein-folding capacity of the ER. ahajournals.org Studies on the related compound TUDCA have shown that it can attenuate ER stress by reducing the upregulation of BiP/GRP78, suggesting a restoration of ER homeostasis. nih.govspandidos-publications.com
The UPR is mediated by three main ER-transmembrane proteins: PERK, IRE1, and ATF6. kuleuven.bespandidos-publications.com
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). kuleuven.beresearchgate.net This action leads to a general attenuation of protein translation, reducing the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in apoptosis, and ER-associated degradation (ERAD). mdpi.comresearchgate.net Studies on TUDCA have shown it can diminish PERK phosphorylation, thereby reducing ER stress. physiology.org
IRE1 (Inositol-requiring enzyme 1): IRE1 is an endoribonuclease that, when activated, unconventionally splices the mRNA of X-box binding protein 1 (XBP1). hep.com.cnahajournals.org This splicing event produces a potent transcription factor (XBP1s) that drives the expression of genes involved in ERAD and protein folding. ahajournals.org The related compound TUDCA has been observed to reduce XBP-1 splicing. nih.gov
ATF6 (Activating Transcription Factor 6): When ER stress occurs, ATF6 moves to the Golgi apparatus, where it is cleaved to release its cytosolic domain. kuleuven.bemdpi.com This active fragment translocates to the nucleus and functions as a transcription factor, upregulating ER chaperones and components of the ERAD machinery. ahajournals.orgmdpi.com
While TUDCA has been shown to modulate these pathways to alleviate ER stress, further research is required to elucidate the specific interactions of this compound with these UPR sensors. researchgate.netnih.gov
Autophagy and Lysosomal Pathways Regulation
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. nih.gov The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded. nih.gov The role of bile acids in regulating this pathway is complex and can be context-dependent.
The formation of autophagosomes is a critical initiation step in autophagy. Research has demonstrated that in microglia, TCDCA activates autophagy to suppress inflammatory responses. nih.gov This activation implies an induction of autophagosome formation. The process of autophagosome formation is often monitored by tracking the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II). nih.gov An increase in LC3-II is a hallmark of active autophagosome formation. nih.gov
| Compound | Effect on Autophagy | Cellular Context | Source |
|---|---|---|---|
| Taurochenodeoxycholic Acid (TCDCA) | Activation | Microglia | nih.gov |
| Hydrophobic Bile Acids (e.g., CDCA) | Inhibition of autophagosome-lysosome fusion | Hepatocytes | nih.gov |
| Taurocholate | Inhibition of autophagosome formation | Hepatocytes | wjgnet.com |
The final stage of autophagy relies on functional lysosomes. Lysosomal biogenesis, the process of generating new lysosomes, is primarily controlled by the master regulator Transcription Factor EB (TFEB). diabetesjournals.org When activated, TFEB translocates to the nucleus and promotes the expression of genes involved in lysosomal formation and autophagy. diabetesjournals.org
Once autophagosomes fuse with lysosomes, their contents are degraded by lysosomal hydrolases, with cathepsins being among the most important proteases. Cathepsins, such as Cathepsin B and Cathepsin D, are crucial for the breakdown of proteins within the acidic environment of the lysosome. The activity of these enzymes is a key indicator of lysosomal degradative capacity. diabetesjournals.org
Currently, there is a lack of direct scientific evidence detailing the effects of this compound on lysosomal biogenesis and TFEB activation. However, a study on the related compound TUDCA found that it reduced cathepsin B activity in pancreatic acini, suggesting a potential modulatory role for this class of bile acids on lysosomal enzyme function. physiology.org
Cellular Proliferation, Differentiation, and Apoptosis Pathways
This compound exerts profound effects on the delicate balance between cell growth, specialization, and death. Its interactions with key signaling networks dictate the fate of a cell, influencing whether it divides, differentiates, or undergoes programmed self-destruction.
Signaling Cascades Governing Cell Cycle Progression
The progression of a cell through its life cycle is a tightly regulated process, orchestrated by a series of checkpoints and molecular switches. While research specifically detailing the direct effects of TCDCA on all cell cycle regulators is still evolving, evidence suggests its ability to halt cell proliferation, indicating an influence on these critical pathways.
Studies on related bile acids and other compounds that induce cell cycle arrest provide a framework for potential mechanisms. The cell cycle is primarily driven by enzymes called cyclin-dependent kinases (CDKs), which are activated by binding to their regulatory partners, the cyclins. Different cyclin-CDK complexes govern specific transitions between the phases of the cell cycle (G1, S, G2, and M). For instance, the Cyclin D-CDK4/6 complex is crucial for entry into the G1 phase, while Cyclin E-CDK2 activity is essential for the G1/S transition. wikipedia.orgnih.gov
Inhibitors of CDKs, such as the p16INK4a and p21WAF1/Cip1 proteins, act as crucial brakes on cell cycle progression. nih.govnih.gov It is plausible that TCDCA may exert its anti-proliferative effects by modulating the expression or activity of these key regulatory proteins. For example, studies have shown that other bile acids can influence the expression of p21, which can, in turn, affect cell cycle progression and apoptosis. nih.gov Some compounds have been shown to induce a G1/S phase arrest by reducing the expression of cyclins A and D1, as well as CDK2 and CDK4. nih.gov While direct evidence for TCDCA is still needed, these findings suggest a likely mechanism of action involving the modulation of these central cell cycle regulators. Further research is required to elucidate the precise cyclin-CDK complexes and inhibitors that are targeted by TCDCA to control cell cycle progression.
Apoptotic Induction and Anti-apoptotic Mechanisms
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. TCDCA has been shown to be a potent inducer of apoptosis in various cell types, acting through a complex interplay of signaling pathways.
Research indicates that TCDCA can trigger apoptosis in intestinal epithelial cells, a process that appears to be independent of the farnesoid X receptor (FXR), a key nuclear receptor for bile acids. nih.gov Instead, the apoptotic effects of TCDCA are mediated through the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov Specifically, TCDCA has been found to upregulate the expression of caspase-9. nih.gov In another study on fibroblast-like synoviocytes, TCDCA was shown to significantly enhance apoptosis by increasing the gene expression and activity of both caspase-3 and caspase-8. nih.gov
The role of the Bcl-2 family of proteins, which are central regulators of apoptosis, is also implicated in the action of TCDCA. One study demonstrated that TCDCA treatment led to a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov The balance between pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2) of this family is critical in determining a cell's susceptibility to apoptosis. wikipedia.orgresearchgate.netcreative-bioarray.com By downregulating Bcl-2, TCDCA shifts this balance in favor of apoptosis.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway also appears to play a multifaceted role in TCDCA-mediated apoptosis. In some contexts, TCDCA has been shown to suppress the DNA-binding activity of NF-κB, a pathway that can promote cell survival. nih.gov This suppression may contribute to its pro-apoptotic effects. Conversely, other studies have shown that TCDCA, along with other bile salts, can increase resistance to apoptosis through an NF-κB-mediated increase in the expression of X-linked inhibitor of apoptosis protein (XIAP), which in turn inhibits caspase-3 activity. researchgate.net This suggests that the influence of TCDCA on the NF-κB pathway and its ultimate effect on apoptosis may be cell-type specific and dependent on the cellular context.
| Cell Type | Effect of TCDCA | Key Mediators | Reference |
|---|---|---|---|
| Intestinal Epithelial Cells | Inhibits proliferation and induces apoptosis | Caspase-9, Bcl-2 (downregulation) | nih.gov |
| Fibroblast-like Synoviocytes | Enhances apoptosis | Caspase-3, Caspase-8, NF-κB (suppression) | nih.gov |
| Normal Intestinal Epithelial Cells (IEC-6) | Increases resistance to TNF-α/CHX-induced apoptosis | NF-κB (activation), XIAP (upregulation) | researchgate.net |
Cellular Senescence Modulation
Cellular senescence is a state of irreversible growth arrest that plays a complex role in aging and age-related diseases. Senescent cells are characterized by distinct morphological and biochemical changes, including the expression of specific biomarkers such as senescence-associated β-galactosidase (SA-β-gal), p16INK4a, and p21WAF1/Cip1. nih.govresearchgate.netresearchgate.netembopress.orgresearchgate.net
Currently, there is a lack of direct scientific evidence from the conducted searches specifically investigating the role of this compound in the modulation of cellular senescence. While the cyclin-dependent kinase inhibitors p16INK4a and p21WAF1/Cip1 are known to be key players in the establishment and maintenance of the senescent state, and TCDCA is known to influence cell cycle progression, no studies were found that directly link TCDCA to the regulation of these specific senescence markers. nih.govresearchgate.netembopress.orgnih.gov Similarly, no research was identified that examined the effect of TCDCA on the activity of senescence-associated β-galactosidase, a widely used biomarker for senescent cells. researchgate.netresearchgate.net
Therefore, the impact of this compound on cellular senescence remains an open area for future investigation. Understanding whether TCDCA can induce or inhibit senescence, and through which molecular pathways, will be crucial for a comprehensive understanding of its physiological and pathological roles.
Interactions with Biological Systems in Research Models
Gut Microbiome Interplay and Metabolite Profiles
The gut microbiome, a complex ecosystem of microorganisms residing in the digestive tract, plays a pivotal role in host health and disease. Taurochenodeoxycholic acid (TCDCA) actively engages with this microbial community, influencing its composition and metabolic activities.
Bile acids, including TCDCA, possess antimicrobial properties that can shape the gut microbiota's structure. nih.gov High-fat diets have been shown to alter the gut microbiota, leading to an increase in bile acid metabolites like TCDCA, which can act as irritants and potentially compromise the gut lining. mercola.com This alteration in the bile acid pool can select for specific microbial populations capable of tolerating and metabolizing these compounds. nih.govnih.gov For instance, diets high in animal protein and saturated fat increase the secretion of taurine-conjugated bile acids, which in turn influences the microbial composition. nih.govnih.gov Research suggests that TCDCA administration can modulate the gut microbiota composition in animal models. nih.gov In a study on mice with non-alcoholic fatty liver disease (NAFLD), treatment with a related bile acid, tauroursodeoxycholic acid (TUDCA), resulted in a gut microbiota composition that was different from that of high-fat diet-fed mice and more similar to that of mice on a normal chow diet. nih.gov
Commensal bacteria in the gut are equipped with enzymes that can biotransform primary bile acids, such as chenodeoxycholic acid (CDCA), into secondary bile acids. nih.govbiorxiv.org TCDCA, the taurine-conjugated form of CDCA, is a substrate for these bacterial enzymes. A key biotransformation process is deconjugation, catalyzed by bile salt hydrolases (BSH) present in various gut bacteria, which separates the taurine (B1682933) molecule from the steroid core. nih.govmdpi.com Following deconjugation, the resulting CDCA can undergo further modifications. One of the most significant is 7α-dehydroxylation, which converts CDCA into the secondary bile acid, lithocholic acid (LCA). nih.gov This multi-step enzymatic process is carried out by a specific consortium of gut bacteria. biorxiv.org
Furthermore, the epimerization of TCDCA to its stereoisomer, tauroursodeoxycholic acid (TUDCA), is another crucial biotransformation mediated by the gut microbiota. researchgate.net This reaction is catalyzed by a pair of enzymes: 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH). researchgate.net Researchers have successfully identified and characterized these enzymes from the gut microbiota of black bears, where TUDCA is a major bile acid component. researchgate.net
| Bacterial Transformation of Taurochenodeoxycholic Acid | |
| Initial Substrate | Taurochenodeoxycholic acid (TCDCA) |
| Key Bacterial Enzymes | Bile Salt Hydrolase (BSH), 7α-dehydroxylase, 7α-hydroxysteroid dehydrogenase (7α-HSDH), 7β-hydroxysteroid dehydrogenase (7β-HSDH) |
| Primary Transformation | Deconjugation to Chenodeoxycholic acid (CDCA) and Taurine |
| Secondary Transformations | 7α-dehydroxylation of CDCA to Lithocholic acid (LCA); Epimerization of TCDCA to Tauroursodeoxycholic acid (TUDCA) |
The interactions between TCDCA and the gut microbiota have significant implications for host-microbe communication and the integrity of the intestinal barrier. In a mouse model, oral administration of TCDCA was found to significantly inhibit the expression of tight junction proteins, including zonula occludens-1 (ZO-1), occludin, and claudin-1, as well as mucin-2. rsc.org This suggests a potential role for TCDCA in modulating gut permeability. Conversely, studies with the related bile acid TUDCA have shown protective effects on the gut barrier. nih.govnih.gov In a mouse model of NAFLD, TUDCA administration improved intestinal barrier function by increasing the levels of tight junction molecules. nih.gov Similarly, TUDCA has been shown to improve intestinal barrier function in weaned piglets. nih.gov Dietary supplementation with taurodeoxycholic acid (TDCA) has also been demonstrated to alleviate mucosal damage and improve survival after induced intestinal injury in mice by increasing resistance to apoptosis, stimulating enterocyte proliferation, and increasing villus length. johnshopkins.edu Chronically high concentrations of gut and fecal bile acids, which can occur with high-fat diets, are associated with reduced gut barrier integrity. mercola.com
Metabolic Homeostasis Regulation in Animal Models
TCDCA and its derivatives are emerging as important signaling molecules in the regulation of host metabolism, particularly concerning glucose and lipid homeostasis.
Research in various animal models demonstrates the potential of taurine-conjugated bile acids to improve glucose metabolism and insulin (B600854) sensitivity. In a study using a diabetic rat model, long-term supplementation with taurocholic acid (TCA) improved glucose tolerance, increased insulin and GLP-1 secretion, and enhanced insulin sensitivity. nih.govmedscimonit.com Another related bile acid, TUDCA, has been shown to improve glucose tolerance and insulin sensitivity in high-fat diet-fed mice. nih.govnih.gov These beneficial effects may be partly mediated by the interaction of these bile acids with specific receptors, such as the G-protein-coupled bile acid receptor TGR5 and potentially even the insulin receptor itself. nih.gov Molecular docking experiments have suggested that TUDCA can bind to the insulin receptor, potentially acting as an agonist. nih.gov Furthermore, TUDCA treatment in obese mice has been shown to improve insulin sensitivity in the liver and muscle. wustl.edu In a streptozotocin-induced mouse model of Alzheimer's disease, which also exhibits features of metabolic disturbance, TUDCA treatment enhanced glucose homeostasis. nih.gov The mechanism may also involve the modulation of inflammatory pathways and endoplasmic reticulum (ER) stress, as TUDCA is known to act as a chemical chaperone that can alleviate ER stress. wustl.edu One study found that the beneficial effects of metformin (B114582) on insulin sensitivity in obese mice were associated with an increased accumulation of TUDCA in the intestine and liver. researchgate.net
| Effect of Taurine-Conjugated Bile Acids on Glucose Homeostasis in Animal Models | |
| Animal Model | Diabetic Rats |
| Compound | Taurocholic Acid (TCA) |
| Observed Effects | Improved glucose tolerance, increased insulin and GLP-1 secretion, enhanced insulin sensitivity. nih.govmedscimonit.com |
| Animal Model | High-Fat Diet-Induced Obese Mice |
| Compound | Tauroursodeoxycholic Acid (TUDCA) |
| Observed Effects | Improved glucose tolerance and insulin sensitivity, increased muscle insulin signaling. nih.govwustl.edu |
| Animal Model | Streptozotocin-Induced Alzheimer's Disease Mice |
| Compound | Tauroursodeoxycholic Acid (TUDCA) |
| Observed Effects | Enhanced glucose homeostasis, improved glucose tolerance and insulin sensitivity. nih.gov |
TCDCA plays a direct role in the metabolic processes of lipids. nih.govfrontiersin.org Studies in hyperlipidemic mouse models have demonstrated the lipid-lowering effects of TCDCA. nih.govfrontiersin.orgfrontiersin.org Oral administration of TCDCA to mice fed a high-fat diet resulted in a significant reduction in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels. nih.govnih.govmdpi.com Histopathological analysis of the liver in these mice showed reduced fat deposition and amelioration of hepatocyte steatosis. nih.govmdpi.com
Immune Response Modulation in Cellular and Animal Models
Taurochenodeoxycholic acid sodium salt and related bile acids exert significant immunomodulatory effects, influencing both innate and adaptive immunity. These actions are largely mediated through interactions with bile acid receptors, such as TGR5 and the farnesoid X receptor (FXR), which are expressed on various immune cells. nih.govfrontiersin.org
TCDCA has demonstrated potent anti-inflammatory properties by downregulating the expression of key pro-inflammatory cytokines. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, TCDCA treatment mitigated the hyperactivation of astrocytes and reduced the mRNA expression of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in the brain cortex. nih.gov This effect was mediated through the TGR5 receptor, as its inhibition abolished the anti-inflammatory actions of TCDCA. nih.gov
Similarly, in peritoneal macrophages isolated from rats with adjuvant-induced arthritis, TCDCA markedly inhibited the mRNA and protein expression of TNF-α, IL-1β, and IL-6. acgpubs.org This suppression was linked to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. TCDCA achieved this by increasing the expression of IκBα, an inhibitor of NF-κB. acgpubs.org Further studies have shown that TCDCA can also inhibit the activator protein-1 (AP-1) transcription factor, another critical pathway in inflammation, via activation of the glucocorticoid receptor. nih.govmdpi.com In a sepsis model, infusion of taurodeoxycholate (B1243834) (TDCA) significantly decreased serum levels of pro-inflammatory cytokines including TNF-α, MCP-1, and IL-6. frontiersin.org
Table 2: Effect of TCDCA on Pro-inflammatory Cytokine Expression
| Model System | Stimulus | Key Cytokines Downregulated | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Mice (EAE model) & C6 Astrocytic Cells | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6, iNOS, COX2 | Activation of TGR5; Inhibition of AKT/NF-κB signaling pathway. | nih.gov |
| Rat Peritoneal Macrophages (Adjuvant Arthritis model) | N/A (from arthritic rats) | TNF-α, IL-1β, IL-6 | Inhibition of NF-κB activity via upregulation of IκBα expression. | acgpubs.org |
| Rat Fibroblast-Like Synoviocytes | Interleukin-1β (IL-1β) | TNF-α, IL-1β, IL-6 | Inhibition of AP-1 activation via glucocorticoid receptor stimulation. | nih.govmdpi.com |
| Mice (Sepsis model) | Lipopolysaccharide (LPS) | TNF-α, MCP-1, IL-6, IL-1β | Increased number and function of myeloid-derived suppressor cells (MDSCs). | frontiersin.org |
TCDCA and its structural analogs influence the activation and migration of several immune cell types. In the central nervous system (CNS), TCDCA has been shown to reduce the activation of astrocytes and microglia, which are key players in neuroinflammation. nih.govcsic.es In a mouse model of acute neuroinflammation induced by lipopolysaccharide (LPS), tauroursodeoxycholic acid (TUDCA) reduced microglial reactivity and their migratory capacity. csic.es This was associated with decreased expression of chemoattractants like MCP-1 and vascular adhesion proteins such as VCAM-1, which are necessary for immune cell infiltration into the CNS. csic.es
The effects of bile acids extend to peripheral immune cells. TCDCA has been found to inhibit the proliferation of peritoneal macrophages in models of arthritis. acgpubs.org In sepsis, taurodeoxycholate (TDCA) was shown to increase the number of granulocytic myeloid-derived suppressor cells (MDSCs), a population of cells known for their ability to suppress T-cell responses and resolve inflammation. frontiersin.org These TDCA-induced MDSCs were more effective at suppressing T-cell proliferation and protecting against sepsis when transferred to other mice. frontiersin.org
Conversely, some bile acids can modulate T-cell differentiation. For instance, lithocholic acid (LCA) has been shown to inhibit the activation of pro-inflammatory Th1 cells. nih.gov In contrast, taurocholic acid (TCA) has been reported to decrease the number of Th17 cells in the intestine, which are crucial for controlling fungal infections like Candida albicans. mdpi.com This suggests that the specific immunomodulatory effect can depend on the particular bile acid and the immunological context.
The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, and protectins. nih.gov While direct evidence detailing TCDCA's role in the synthesis of these specific SPMs is limited, its demonstrated anti-inflammatory actions are consistent with promoting a pro-resolution environment.
The primary mechanism by which TCDCA contributes to the resolution of inflammation appears to be through the suppression of pro-inflammatory signaling pathways and the limitation of immune cell infiltration. By inhibiting the NF-κB and AP-1 pathways, TCDCA effectively turns off the sustained production of pro-inflammatory cytokines and chemokines that drive the inflammatory response. acgpubs.orgnih.gov This "braking" of the inflammatory cascade is a prerequisite for the resolution phase to begin. youtube.com
Furthermore, the ability of TCDCA's analog, TUDCA, to reduce microglial migration and the expression of adhesion molecules prevents the continued recruitment of inflammatory cells to the site of injury. csic.es The transition from a pro-inflammatory M1 macrophage phenotype to an anti-inflammatory, pro-resolving M2 phenotype is crucial for clearing apoptotic cells and debris and for initiating tissue repair. nih.gov The inhibition of pro-inflammatory cytokine production by TCDCA in macrophages likely facilitates this phenotypic switch, thereby contributing to the resolution of inflammation. acgpubs.org The induction of MDSCs by TDCA also represents a powerful pro-resolving mechanism, as these cells actively suppress effector immune cells to dampen inflammation. frontiersin.org
Neurobiological System Interactions
This compound and other bile acids are emerging as key signaling molecules within the gut-brain axis, the bidirectional communication network connecting the gastrointestinal tract and the central nervous system. restorativemedicine.org Bile acids can cross the blood-brain barrier and are found in brain tissue, where they can interact with receptors on neurons and glial cells. restorativemedicine.orgfrontiersin.orgnih.gov
Metabolomic studies of post-mortem brain samples from Alzheimer's disease patients have revealed altered levels of several bile acids, including TCDCA, suggesting a link between bile acid dysregulation and neurodegenerative processes. frontiersin.org The communication is bidirectional; bile acids produced in the liver and modified by the gut microbiota can signal to the brain, while the brain can in turn influence gut function and bile acid synthesis. frontiersin.orgnih.gov
In the brain, TCDCA and its close relative TUDCA exert neuroprotective effects primarily by modulating neuroinflammation. As detailed previously, TCDCA can suppress the activation of astrocytes and microglia, the resident immune cells of the CNS. nih.gov This action is mediated through the TGR5 receptor and the subsequent inhibition of the pro-inflammatory NF-κB pathway. nih.gov TUDCA has been shown to reduce the production of inflammatory mediators by microglia, which is beneficial in various models of neurodegenerative diseases. nih.govfrontiersin.org By dampening the inflammatory response within the CNS, these bile acids help protect neurons from damage and preserve neurological function. nih.govrestorativemedicine.org
Beyond inflammation, bile acids can modulate neuronal signaling directly. For example, CDCA and other primary bile acids can block both GABA-A and NMDA receptors, which are critical for neurotransmission. nih.gov Research has also identified a gut-brain axis involving bile acids that regulates glucose metabolism through the hypothalamus, indicating that bile acid signaling in the brain can have systemic metabolic consequences. nih.gov
Neuroinflammation Pathways in Experimental Models
Taurochenodeoxycholic acid (TCDCA) has demonstrated significant anti-neuroinflammatory properties in various experimental models, particularly by modulating astrocyte activity and associated signaling pathways. Astrocytes, a type of glial cell in the central nervous system (CNS), are known to contribute to neuroinflammation, and their hyperactivation is a pathological feature in diseases like multiple sclerosis (MS). nih.govnih.gov
In a key study utilizing the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics human MS, TCDCA administration was found to effectively alleviate disease progression and improve neurological behavior. nih.gov This therapeutic effect was linked to its ability to mitigate the hyperactivation of astrocytes in the brain cortex. nih.gov TCDCA treatment led to a significant downregulation of the mRNA expression of several pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase 2 (COX2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov
Further in vitro experiments using a lipopolysaccharide (LPS)-stimulated C6 astrocytic cell line corroborated these findings. TCDCA dose-dependently decreased the production of nitric oxide (NO) and reduced the protein expression of iNOS and glial fibrillary acidic protein (GFAP), a marker of astrocyte activation. nih.gov
The mechanism underlying these anti-inflammatory effects appears to be mediated through the G-protein coupled bile acid receptor 1 (TGR5) and the subsequent modulation of the AKT/NF-κB signaling pathway. nih.gov TCDCA treatment was shown to decrease the phosphorylation of AKT, the inhibitor of NF-κB α (IκBα), and nuclear factor κB (NF-κB) itself. nih.gov It also inhibited the translocation of NF-κB to the nucleus, a critical step in the activation of inflammatory gene transcription. nih.govacgpubs.org The involvement of TGR5 was confirmed when a TGR5 inhibitor, triamterene, eliminated the anti-inflammatory effects of TCDCA in the LPS-stimulated C6 cells. nih.gov Another study on primary astrocyte cultures also found that TCDCA significantly decreased the expression of TNF-α, IL-1β, and astrocyte activation markers, suggesting a specific anti-inflammatory role for TCDCA on these cells. researchgate.net
Table 1: Effects of Taurochenodeoxycholic Acid (TCDCA) on Neuroinflammation Markers in Experimental Models
| Experimental Model | Cell Type | Treatment | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Brain Cortex (in vivo) | TCDCA | Mitigated astrocyte hyperactivation; Downregulated mRNA of iNOS, COX2, TNF-α, IL-1β, IL-6. | nih.gov |
| Lipopolysaccharide (LPS)-stimulated C6 Astrocytic Cells | C6 Astrocytes (in vitro) | TCDCA | Dose-dependently decreased NO production; Reduced protein expression of iNOS and GFAP; Inhibited phosphorylation of AKT, IκBα, and NF-κB. | nih.gov |
| Cytokine-stimulated Primary Astrocytes | Primary Mouse Astrocytes (in vitro) | TCDCA (50 µM) | Significantly decreased mRNA expression of TNF-α, IL-1β, and astrocyte activation markers (LCN2, Serpina3n). | researchgate.net |
| Adjuvant Arthritis (AA) Rat Model | Peritoneal Macrophages (ex vivo) | TCDCA | Inhibited NF-κB activation and IκBα degradation; Reduced expression of TNF-α, IL-1β, IL-6. | acgpubs.org |
Blood-Brain Barrier Integrity and Permeability
The interaction of Taurochenodeoxycholic acid (TCDCA) with the blood-brain barrier (BBB) is complex, with research indicating varied effects on its integrity and permeability depending on the experimental model and concentration used. The BBB is a highly selective barrier formed by endothelial cells that protects the brain, and its disruption is implicated in various neurological conditions.
In an in situ rat brain perfusion model, TCDCA was shown to increase the permeability of the BBB. nih.gov At a concentration of 0.2 mM, TCDCA caused a significant disruption of the BBB's integrity, as measured by the passage of a radiotracer, without causing apparent ultrastructural damage to the microvasculature. nih.gov However, at a higher concentration of 2 mM, the compound induced more severe and widespread structural changes, including vacuolation of the cerebral cortex and damage to the endothelium. nih.gov These findings suggest that at lower concentrations, TCDCA may cause a subtle modification of the BBB, while at concentrations of 1.5 mM and above, its effects are likely due to a lytic, detergent-like action on the endothelial cell membranes. nih.govnih.gov
Conversely, a study using an in vitro model of the BBB, consisting of rat brain microvessel endothelial cell (RBMEC) monolayers, found that TCDCA did not significantly increase permeability over a 24-hour treatment period. nih.gov This contrasts with other bile acids like chenodeoxycholic acid and deoxycholic acid, which did increase permeability in the same model by disrupting tight junction proteins via a Rac1-dependent mechanism. nih.govresearchgate.net The discrepancy between the in situ perfusion and in vitro monolayer results may be attributable to the different experimental conditions, such as the duration of exposure and the dynamic environment of the perfusion model versus the static monolayer culture.
While some bile acids can compromise the BBB, others are actively transported out of the brain. For instance, the related compound taurocholic acid has been shown to be removed from the brain via a specific efflux transport system across the BBB, indicating that mechanisms exist to regulate bile acid levels within the CNS. nih.gov
Table 2: Effects of Taurochenodeoxycholic Acid (TCDCA) on Blood-Brain Barrier (BBB) Permeability
| Experimental Model | Compound | Concentration | Duration | Outcome on BBB Permeability | Reference |
| In situ rat brain perfusion | Taurochenodeoxycholate (TCDC) | 0.2 mM | 1 min perfusion | Increased permeability without ultrastructural damage. | nih.gov |
| In situ rat brain perfusion | Taurochenodeoxycholate (TCDC) | 2.0 mM | 1 min perfusion | Increased permeability with significant structural damage. | nih.gov |
| In vitro RBMEC monolayers | Taurochenodeoxycholic acid | Not specified | 24 hours | Did not significantly increase permeability. | nih.gov |
Advanced Research Methodologies and Experimental Models
In Vitro Cellular and Subcellular Models: A Microcosm for Mechanistic Discovery
In vitro models are foundational to understanding the cellular and molecular actions of TCDCA. These systems allow for controlled investigation into the compound's effects on specific cell types and organelles, laying the groundwork for more complex physiological studies.
Primary Cell Culture Systems (e.g., Hepatocytes, Enterocytes)
Primary cell cultures, which are cells isolated directly from living tissue, offer a high-fidelity model for studying the physiological effects of TCDCA. Sandwich-cultured rat hepatocytes (SCRH) have been instrumental in exploring the relationship between bile acid cytotoxicity and intracellular accumulation. In these models, researchers have observed that the intracellular levels of glycine-conjugated bile acids are significantly higher than their taurine-conjugated counterparts, such as TCDCA, after exposure to the unconjugated form, chenodeoxycholic acid (CDCA). nih.gov This finding highlights the importance of the conjugation process in determining the cytotoxic potential of bile acids. nih.gov
In studies using human fetal hepatocytes, TCDCA has been shown to induce the expression of cellular inhibitor of apoptosis protein 1 (cIAP-1), an anti-apoptotic protein. nih.gov This effect was specific to the taurine (B1682933) conjugate, as glycochenodeoxycholic acid (GCDCA) did not produce the same result. nih.gov The induction of cIAP-1 by TCDCA suggests a potential protective role against apoptosis in hepatocytes, mediated through the protein kinase C and p38 mitogen-activated protein kinase pathways. nih.gov Furthermore, studies on isolated hepatocytes from rainbow trout have demonstrated that bile acid uptake is mediated by a Na+-independent carrier system, which efficiently transports these molecules even at low temperatures. stemcell.com
Established Cell Lines (e.g., HepG2, Caco-2)
Established cell lines, such as the human hepatoma cell line HepG2 and the human colon adenocarcinoma cell line Caco-2, provide robust and reproducible systems for investigating the mechanisms of TCDCA action.
In HepG2 cells, TCDCA has been shown to up-regulate the expression of the anti-apoptotic protein cIAP-1, a finding consistent with studies in primary human hepatocytes. nih.gov This induction of cIAP-1 by TCDCA was found to activate NF-κB-driven transcriptional activity, suggesting a direct role in promoting cell survival pathways. nih.gov Other research has examined the association of various bile salts with HepG2 cells, providing a comparative framework for understanding their interactions with the cell membrane. researchgate.net
Caco-2 cells, which differentiate into a polarized monolayer resembling the intestinal epithelium, are a cornerstone for studying intestinal bile acid transport. These cells are used to model the sodium-dependent transport of conjugated bile acids across the intestinal barrier. drugtargetreview.comnih.gov While many studies use taurocholic acid as the model substrate, the principles of sodium-dependent uptake via the apical sodium-dependent bile acid transporter (ASBT) are directly applicable to TCDCA. nih.govnih.gov These studies allow for the determination of key transport kinetics, providing a quantitative understanding of intestinal bile acid reabsorption. drugtargetreview.comnih.gov
Organoid and Spheroid Culture Methodologies
Three-dimensional (3D) culture systems, including organoids and spheroids, represent a significant leap forward in modeling complex tissue architecture and function. While specific studies focusing exclusively on TCDCA in these models are emerging, the groundwork has been firmly established.
Liver spheroids, generated from primary human hepatocytes or cell lines like HepaRG, have been shown to develop functional bile canaliculi and express key bile acid transporters. rsc.org These models are increasingly used to study drug-induced cholestasis, often by exposing the spheroids to a mixture of bile acids to simulate cholestatic conditions. rsc.org Given that TCDCA is a major bile acid in human bile, its inclusion in such mixtures is critical for accurately modeling cholestatic liver injury. researchgate.net Recent research has even demonstrated that the inclusion of bile acids in the culture medium can enhance the longevity and functional maturation of liver organoids derived from stem cells. researchgate.net
Similarly, intestinal organoids are proving to be invaluable for investigating the impact of bile acids on the gut epithelium. researchgate.net Studies using these models have shown that bile acids can influence intestinal cell proliferation, apoptosis, and the expression of transport proteins. researchgate.net For instance, research on intestinal organoids has revealed that certain bile acids can protect the epithelium from cytokine-induced cell death. nih.govresearchgate.net Although many of these initial studies have utilized other bile acids, they pave the way for future investigations into the specific effects of TCDCA on intestinal organoid physiology and pathophysiology.
Isolated Organelle Studies (e.g., Mitochondria, Endosomes)
Investigating the direct effects of TCDCA on subcellular organelles provides a high-resolution view of its cellular mechanisms. Isolated mitochondria, in particular, have been a key focus of such research.
Studies using isolated liver mitochondria have demonstrated the direct mitochondrio-toxic effects of TCDCA. rsc.org It has been shown to induce the mitochondrial permeability transition (MPT), a key event in some forms of cell death, and to deplete the mitochondrial membrane potential. rsc.org The mechanism of TCDCA-induced mitochondrial damage involves a progressive destruction, starting with binding to the outer mitochondrial membrane, followed by the disintegration of the inner boundary membrane, and culminating in the induction of the MPT. rsc.org Interestingly, comparative studies have shown that while high concentrations of bile acids, likely including TCDCA, cause structural alterations and depolarization in isolated mitochondria, these effects are not always replicated in whole-cell models like HepaRG cells, highlighting the complex interplay of cellular defense mechanisms.
Ex Vivo Tissue and Organ Perfusion Models: Bridging the Gap to In Vivo Physiology
Ex vivo models, where tissues or organs are studied outside the body but with their physiological structure maintained, offer an integrated view of TCDCA's effects on a multi-cellular level.
Isolated Perfused Liver Models
The isolated perfused rat liver is a classic and highly valuable ex vivo model for studying hepatic transport and metabolism of bile acids. In this system, the liver is surgically removed and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich medium through the portal vein. This allows for precise control over the concentration of substances delivered to the liver and the collection of bile for analysis.
While many foundational studies on this model have utilized taurocholic acid to investigate the kinetics of bile salt extraction from the perfusate, the findings are highly relevant to TCDCA. For example, it has been shown that the efficiency of bile salt extraction by the liver is dependent on the rate of sinusoidal blood flow. At lower flow rates, extraction is nearly complete, but as the flow rate increases, the extraction fraction decreases exponentially. This model is also used to study the secretion of bile lipids and the formation of bile, processes that are directly influenced by the type and concentration of the perfused bile acid. Studies with isolated hepatocytes, which complement perfused liver experiments, have also investigated the influence of portal vein bile salt concentrations, including TCDCA, on the regulation of bile salt synthesis.
Interactive Data Table: Research Findings on Taurochenodeoxycholic Acid Sodium Salt in Advanced Models
| Model System | Key Finding | Compound(s) Studied | Reference |
| Primary Human Hepatocytes | Induces anti-apoptotic cIAP-1 expression. | TCDCA, GCDCA | nih.gov |
| Sandwich-Cultured Rat Hepatocytes | Glycine (B1666218) conjugates accumulate more than taurine conjugates. | (C)DCA, TCDCA | nih.gov |
| HepG2 Cells | Upregulates cIAP-1 and activates NF-κB. | TCDCA, GCDCA | nih.gov |
| Caco-2 Cells | Transport is sodium-dependent and saturable. | Taurocholic Acid | drugtargetreview.comnih.gov |
| Liver Spheroids | Used to model cholestatic drug injury with bile acid mixtures. | Bile Acid Mixture | rsc.org |
| Intestinal Organoids | Bile acids can protect against cytokine-induced cell death. | TUDCA, CDCA | researchgate.net |
| Isolated Liver Mitochondria | Induces mitochondrial permeability transition and depletes membrane potential. | TCDCA, GCDCA | rsc.org |
| Isolated Perfused Rat Liver | Bile salt extraction is dependent on perfusion flow rate. | Taurocholic Acid |
Intestinal Loop Perfusion Systems
Intestinal loop perfusion systems are a powerful ex vivo technique used to study the absorption and transport kinetics of various compounds, including bile acids, across the intestinal epithelium under controlled conditions. This method involves isolating a segment of the intestine while maintaining its blood supply, allowing for the perfusion of a solution containing the substance of interest through the lumen.
While specific studies focusing exclusively on the intestinal loop perfusion of this compound are not extensively documented, the principles of this methodology are well-established for other conjugated bile acids like taurocholic acid and glycochenodeoxycholic acid. nih.govelsevierpure.com These studies demonstrate that conjugated bile acids are primarily absorbed in the ileum through an active transport mechanism. nih.govnih.gov
In a typical intestinal loop perfusion experiment to study TCDCS, a segment of a rodent's small intestine (jejunum or ileum) would be surgically isolated. A solution containing a known concentration of TCDCS would then be perfused through this loop at a constant rate. ijpsonline.com Samples of the perfusate would be collected from the outlet to measure the disappearance of TCDCS, which indicates its absorption into the intestinal tissue. ijpsonline.com By analyzing the concentration changes, researchers can calculate key transport parameters.
This technique allows for the investigation of:
Rate of absorption: Quantifying how quickly TCDCS is absorbed across the intestinal wall.
Regional differences in absorption: Comparing the absorption rates between different segments of the intestine, such as the jejunum and ileum.
Mechanism of transport: Determining whether absorption is an active or passive process by studying saturation kinetics and the effects of metabolic inhibitors.
Competitive inhibition: Assessing how the presence of other bile acids or compounds might affect the absorption of TCDCS. nih.gov
The data obtained from intestinal loop perfusion studies are crucial for understanding the bioavailability of orally administered TCDCS and its role in the enterohepatic circulation.
In Vivo Animal Model Systems
In vivo animal models are indispensable for studying the complex physiological and pathophysiological effects of TCDCS in a whole-organism context.
Rodent Models (e.g., Mice, Rats) for Metabolic and Inflammatory Studies
Rodent models, particularly mice and rats, are the most commonly used systems in TCDCS research due to their genetic tractability, short life cycle, and the availability of established disease models. nih.govnih.gov
Metabolic Studies: In the context of metabolic diseases, rodent models have been instrumental. For instance, studies using mouse models of hyperlipidemia have shown that TCDCS can ameliorate lipid metabolism abnormalities. nih.gov In these experiments, mice are typically fed a high-fat diet to induce hyperlipidemia, and then treated with TCDCS. nih.gov Researchers then measure various biochemical indicators. nih.gov
Inflammatory Studies: TCDCS has also been investigated for its anti-inflammatory properties using rodent models of inflammation, such as adjuvant-induced arthritis in rats. nih.gov In these models, inflammation is induced, and the effects of TCDCS administration on inflammatory markers and clinical signs are evaluated. nih.gov Research has shown that TCDCS can inhibit toe swelling and reduce the serum levels of pro-inflammatory cytokines in rats with adjuvant arthritis. nih.govnih.gov It has also been shown to attenuate indomethacin-induced small intestinal inflammation in rats. nih.gov
Genetic Knockout/Knock-in Models for Receptor and Enzyme Research
Genetically modified rodent models, such as knockout (KO) and knock-in mice, are crucial for dissecting the molecular mechanisms of TCDCS action, particularly its interaction with specific receptors and enzymes. nih.govamegroups.org
Key receptors for bile acids include the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). researchgate.netresearchgate.net By using mice in which the genes for these receptors have been deleted (knockout), researchers can determine whether the effects of TCDCS are mediated through these specific pathways. For example, studies on Fxr and Tgr5 double knockout mice have revealed their critical roles in protecting the liver from inflammation and fibrosis, processes in which bile acids are heavily involved. researchgate.netresearchgate.net
Similarly, knockout models for enzymes involved in bile acid synthesis and metabolism, such as Cyp2c70, have been developed. Cyp2c70 is responsible for the 6β-hydroxylation of bile acids in mice, which makes their bile acid pool more hydrophilic than that of humans. Cyp2c70-knockout mice have a more "human-like" hydrophobic bile acid composition, making them a valuable model for studying the effects of bile acids like TCDCS in a more translationally relevant context.
Germ-Free and Gnotobiotic Animal Models
The gut microbiota plays a critical role in bile acid metabolism, primarily through the deconjugation and dehydroxylation of primary bile acids into secondary bile acids. Germ-free (GF) animals, which are raised in a sterile environment and lack any microorganisms, and gnotobiotic animals, which are colonized with a known and defined set of microbes, are invaluable tools for studying the interplay between TCDCS and the gut microbiome.
Using GF mice, researchers can investigate the direct effects of TCDCS on the host without the confounding influence of microbial metabolism. Conversely, by colonizing GF mice with specific bacterial strains, scientists can identify the particular microbes responsible for metabolizing TCDCS and study the functional consequences of this metabolism. For example, studies with gnotobiotic mice have been used to identify bacterial species that are capable of converting taurocholic acid to deoxycholic acid, demonstrating the power of this model in dissecting host-microbe metabolic interactions.
Large Animal Models (e.g., Pigs, Non-human Primates) for Physiological Relevance
While rodent models are foundational, large animal models such as pigs and non-human primates offer greater physiological and anatomical similarity to humans, which is crucial for translational research. The porcine model, in particular, has been used in bile acid research due to similarities in gastrointestinal physiology and metabolism.
Studies in weaned piglets have investigated the effects of dietary supplementation with chenodeoxycholic acid, the precursor to TCDCS, on growth performance and intestinal health. Such studies provide insights into the potential applications of TCDCS in livestock and as a model for human intestinal health. Furthermore, ex-vivo liver perfusion studies in pigs have been used to analyze the changes in the bile acid pool during ischemia-reperfusion injury, which has implications for liver transplantation research. researchgate.net Research has also been conducted on the role of tauroursodeoxycholic acid, an epimer of TCDCS, in the embryonic development of pigs. elsevierpure.com
Omics Technologies in Bile Acid Research
The advent of "omics" technologies has revolutionized bile acid research by enabling a global and high-throughput analysis of molecules in biological systems.
Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Metabolomics, particularly targeted metabolomics, has been extensively used to profile the changes in bile acid concentrations, including TCDCS, in various physiological and pathological states. For example, metabolomic studies on hyperlipidemic mice treated with TCDCS have identified glycerophospholipid metabolism as a key pathway through which TCDCS exerts its therapeutic effects. nih.gov
Proteomics: This is the large-scale study of proteins. In the context of TCDCS research, proteomics can be used to identify changes in the expression of proteins involved in bile acid synthesis, transport, and signaling in response to TCDCS treatment.
Genomics and Transcriptomics: These fields involve the study of an organism's complete set of DNA (genome) and RNA transcripts (transcriptome), respectively. RNA sequencing (RNA-seq) has been used to investigate the transcriptional effects of TCDCS on fibroblast-like synoviocytes from rats with adjuvant arthritis, revealing the involvement of the glucocorticoid receptor and TGR5 signaling pathways in its anti-inflammatory and immunoregulatory effects. nih.gov
Multi-omics Integration: The true power of omics technologies lies in the integration of data from multiple platforms (e.g., metabolomics, transcriptomics, and 16S rRNA sequencing for gut microbiota analysis). This integrated approach provides a more holistic understanding of the biological system. ijpsonline.com For instance, a multi-omics study combining lipid metabolomics, 16S RNA intestinal flora sequencing, and bile acid targeted metabolomics in a rat model of hyperlipidemia identified alterations in bile acid synthesis and the gut microbiota as key factors in the disease, highlighting potential therapeutic targets.
Transcriptomics (RNA-seq, qPCR) for Gene Expression Profiling
Transcriptomic analyses, utilizing techniques such as RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR), have been instrumental in elucidating the molecular mechanisms underlying the biological activities of TCDCA. These methods measure the messenger RNA (mRNA) content of cells or tissues to reveal which genes are actively being expressed and to what extent their expression levels change in response to a stimulus like TCDCA.
In one study, RNA-seq was used to investigate the anti-inflammatory and immuno-regulatory effects of TCDCA on fibroblast-like synoviocytes (FLS). nih.gov The analysis identified several differentially expressed genes upon treatment with TCDCA. nih.gov Subsequent validation by qPCR confirmed the significant upregulation of key genes involved in anti-inflammatory and immuno-regulatory pathways. nih.gov For instance, the expression of Glutathione Peroxidase 3 (GPX3) and Serine/arginine-rich splicing factor-9 (SRSF9) was consistently increased at both the mRNA and protein levels. nih.gov
Another study using qPCR in a mouse model demonstrated that TCDCA treatment significantly altered the gene expression profile in intestinal epithelial cells. rsc.org The research showed a downregulation of proliferation markers like Ki-67 and genes for tight junction proteins such as zonula occludens (ZO)-1, occludin, and claudin-1. rsc.org Concurrently, genes involved in apoptosis, like caspase-9, were upregulated, while the anti-apoptotic gene Bcl2 was inhibited. rsc.org These findings highlight TCDCA's role in regulating intestinal epithelial homeostasis.
Table 1: Selected Genes Differentially Regulated by Taurochenodeoxycholic Acid (TCDCA)
| Gene Symbol | Gene Name | Organism/Cell Type | Regulation | Reported Function | Reference |
|---|---|---|---|---|---|
| GPX3 | Glutathione Peroxidase 3 | Fibroblast-like synoviocytes | Upregulated | Antioxidant, Anti-inflammatory | nih.gov |
| SRSF9 | Serine/arginine-rich splicing factor-9 | Fibroblast-like synoviocytes | Upregulated | RNA splicing, Immuno-regulation | nih.gov |
| FXR | Farnesoid X Receptor | Mouse Jejunum | Downregulated | Bile acid sensing, Proliferation | rsc.org |
| Caspase-9 | Caspase-9 | Mouse Jejunum | Upregulated | Apoptosis induction | rsc.org |
| Bcl2 | B-cell lymphoma 2 | Mouse Jejunum | Downregulated | Apoptosis inhibition | rsc.org |
| Ki-67 | Marker of Proliferation Ki-67 | Mouse Jejunum | Downregulated | Cell Proliferation | rsc.org |
| TGR5 | G protein-coupled bile acid receptor 5 | 293T cells | Upregulated | Bile acid signaling, cAMP production | mdpi.com |
Proteomics (Mass Spectrometry-based) for Protein Abundance and Modifications
Proteomics, primarily using mass spectrometry, complements transcriptomics by providing a direct measure of the proteins present in a cell or tissue. This approach can reveal changes in protein abundance and post-translational modifications that are not apparent from mRNA data alone.
A chemoproteomic strategy was developed to globally profile proteins that interact with bile acids. acs.org Using structurally diverse bile acid-based chemical probes combined with quantitative mass spectrometry, researchers identified over 600 BA-interacting proteins. acs.org This study revealed that TCDCA and other bile acids interact with proteins enriched in pathways like the endoplasmic reticulum (ER) stress response and lipid metabolism. acs.org
Furthermore, studies have validated transcriptomic findings at the protein level using techniques like Western blotting. For example, the TCDCA-induced upregulation of GPX3 and SRSF9 mRNA was confirmed by observing a corresponding increase in their protein expression. nih.gov Similarly, the decrease in the proliferation markers Ki-67 and Proliferating Cell Nuclear Antigen (PCNA), as well as the bile acid receptor FXR, was confirmed at the protein level in intestinal tissue following TCDCA administration. rsc.org
Metabolomics (LC-MS, GC-MS, NMR) for Metabolite Profiling
Metabolomics involves the comprehensive study of small molecules, or metabolites, within a biological system. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to generate a metabolic fingerprint that can change in response to stimuli.
Lipidomics for Lipid Species Analysis
Lipidomics is a sub-discipline of metabolomics focused on the global analysis of lipids in a biological system. Given that bile acids are synthesized from cholesterol and are central to lipid digestion, lipidomics is a crucial tool for studying the effects of TCDCA. nih.gov
In a study on hyperlipidemic mice, a combined metabolomics and lipidomics approach revealed the mechanism by which TCDCA ameliorates the condition. nih.govresearchgate.net The lipidomic analysis identified specific changes in lipid species, pinpointing glycerophospholipid metabolism as the key pathway through which TCDCA exerts its therapeutic effects. nih.gov Another lipidomics study identified several lipid markers, including lysophosphatidylcholines and phosphatidylcholines, that were significantly altered in response to changes in the bile acid pool that includes TCDCA. researchgate.net
Table 2: Key Metabolic Pathways and Lipid Classes Modulated by Taurochenodeoxycholic Acid (TCDCA) Intervention
| Analytical Approach | Key Finding | Affected Metabolic Pathway/Lipid Class | Model System | Reference |
|---|---|---|---|---|
| Metabolomics/Lipidomics | Amelioration of hyperlipidemia | Glycerophospholipid metabolism | Hyperlipidemic Mice | nih.govnih.gov |
| Lipidomics | Altered lipid markers | Lysophosphatidylcholines, Phosphatidylcholines | Mice with altered bile acid synthesis | researchgate.net |
Advanced Analytical Chemistry Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of bile acids, including TCDCA, in complex biological matrices such as plasma, serum, and tissue. nih.govthermofisher.comnih.gov This technique separates the different bile acids chromatographically before detecting and quantifying them based on their unique mass-to-charge ratios and fragmentation patterns.
Numerous validated LC-MS/MS methods have been developed for the simultaneous measurement of a panel of bile acids. nih.govthermofisher.comrestek.com These methods are crucial for clinical research and diagnostics, as they can accurately measure endogenous levels of TCDCA and other bile acids. restek.com A typical method involves a simple protein precipitation step, followed by injection into an LC-MS/MS system. thermofisher.com The separation is often achieved using a C18 reverse-phase column, and detection is performed in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). labcorp.comsigmaaldrich.com
Table 3: Example of LC-MS/MS Parameters for Taurochenodeoxycholic Acid (TCDCA) Quantification
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion (m/z) | 498.7 | mac-mod.com |
| Product Ion (m/z) | 124.1 | mac-mod.com |
| Ionization Mode | Negative ESI | thermofisher.com |
| Collision Energy (eV) | 52 | mac-mod.com |
| Chromatographic Column | C18 Reverse-Phase | thermofisher.comsigmaaldrich.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise chemical structure of molecules. For bile acids like TCDCA, 1D and 2D NMR experiments (e.g., ¹H-NMR, ¹³C-NMR, COSY, HSQC) are used to assign chemical shifts to each proton and carbon atom in the molecule, confirming its steroid backbone, the position of hydroxyl groups, and the taurine conjugation. nih.govhoustonmethodist.org
Detailed NMR studies have been conducted on a range of bile acids, including TCDCA, in aqueous media to mimic physiological conditions. nih.govhoustonmethodist.orgresearchgate.net These analyses provide complete characterization and stereochemical assignments, which are fundamental for understanding structure-activity relationships. nih.govhoustonmethodist.org The chemical shift data obtained from these experiments serve as a definitive reference for the structural identification of TCDCA. nih.gov
Table 4: Selected ¹H NMR Chemical Shifts for Taurochenodeoxycholic Acid (TCDCA) in Water
| Proton | Chemical Shift (ppm) | Reference |
|---|---|---|
| C18-H₃ | ~0.68 | nih.gov |
| C21-H₃ | ~0.91 | nih.gov |
| Taurine-CH₂-SO₃ | ~3.06 | nih.gov |
| Taurine-CH₂-NH | ~3.54 | nih.gov |
| C3-H (axial) | ~3.56 | nih.gov |
Surface Plasmon Resonance (SPR) for Receptor Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to measure the kinetics of binding events between a mobile molecule (analyte) and a molecule immobilized on a sensor surface (ligand) in real time and without the need for labels. bwise.krnih.gov In the study of this compound (TCDCA-Na), SPR is instrumental in characterizing its interactions with various protein targets, such as nuclear receptors and transporters.
The methodology involves immobilizing a target protein, for instance, the Farnesoid X Receptor (FXR) ligand-binding domain, onto a sensor chip. nih.gov A solution containing TCDCA-Na is then flowed over the surface. The binding of TCDCA-Na to the immobilized receptor causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram. nih.govox.ac.uk This allows for the precise calculation of key kinetic parameters: the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. iusb.eduresearchgate.net
Research utilizing SPR has demonstrated that the binding of bile acids like chenodeoxycholic acid (CDCA) and its taurine conjugate to FXR induces a conformational change in the receptor. nih.gov This change enhances the receptor's affinity for coactivator proteins, a critical step in gene regulation. An SPR-based ligand sensor assay showed that CDCA and its conjugates decreased the equilibrium dissociation constant (Kₑ) for the interaction between the FXR ligand-binding domain and a coactivator peptide (SRC1), indicating a significant increase in binding affinity. nih.gov Specifically, the presence of the bile acid ligand can increase the affinity by 8- to 11-fold. nih.gov
| Parameter | Description | Effect of Ligand (e.g., CDCA/conjugates) | Reference |
|---|---|---|---|
| kₐ (Association Rate) | The rate at which the FXR-ligand complex binds to the coactivator. | Increased | nih.gov |
| kₑ (Dissociation Rate) | The rate at which the coactivator dissociates from the FXR-ligand complex. | Decreased | nih.gov |
| Kₑ (Equilibrium Dissociation Constant) | A measure of binding affinity (lower Kₑ = higher affinity). Calculated as kₑ/kₐ. | Decreased (8- to 11-fold) | nih.gov |
This technique provides a quantitative framework for comparing the binding kinetics of TCDCA-Na with other natural and synthetic bile acids, aiding in the identification and characterization of potent ligands for receptors like FXR and transporters such as the Apical Sodium-Dependent Bile Acid Transporter (ASBT). nih.govnih.gov
X-ray Crystallography for Protein-Ligand Complex Structures
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins. frontiersin.org When applied to a protein in complex with a ligand, such as TCDCA-Na, it provides a high-resolution snapshot of the binding mode, revealing the precise orientation of the ligand within the protein's binding pocket and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govnih.govspringernature.com
The process involves growing a high-quality crystal of the target protein that has been co-crystallized with TCDCA-Na, or soaking a pre-grown crystal of the protein in a solution containing the ligand. nih.govresearchgate.net This crystal is then exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern, which is recorded by a detector. By analyzing this diffraction pattern, researchers can calculate the electron density map of the molecule and build an atomic model of the protein-ligand complex. nih.gov
Genetic Manipulation and Gene Editing Methodologies
The CRISPR-Cas9 system is a revolutionary gene-editing technology that allows for precise modification of an organism's DNA. nih.gov In the context of TCDCA-Na research, CRISPR-Cas9 is not used to target the compound itself, but rather to modify the genes that encode for proteins involved in its synthesis, metabolism, and transport. This enables researchers to study the function of TCDCA-Na by observing the physiological consequences of its altered concentration.
A key enzyme in the formation of TCDCA-Na is the bile acid-CoA:amino acid N-acyltransferase (BAAT). This enzyme catalyzes the conjugation of chenodeoxycholic acid with taurine. researchgate.net Using CRISPR-Cas9, the Baat gene can be specifically inactivated or "knocked out" in liver cells or in animal models. researchgate.net The process involves designing a guide RNA (sgRNA) that is complementary to a sequence within the Baat gene, which directs the Cas9 nuclease to that specific location to create a double-strand break in the DNA. The cell's natural repair mechanisms often introduce small insertions or deletions at the break site, leading to a non-functional gene.
By knocking out the Baat gene, the production of conjugated bile acids, including TCDCA-Na, is significantly reduced. researchgate.net Studies using this approach have revealed the role of conjugated bile acids in modulating immune cell function within the liver, demonstrating that a reduction in these molecules can improve the efficacy of cancer immunotherapy by enhancing T-cell function. researchgate.net This methodology provides a powerful way to dissect the specific biological roles of TCDCA-Na and other conjugated bile acids in vivo.
RNA interference (RNAi) is a natural biological process in which RNA molecules inhibit gene expression or translation, typically by causing the degradation of specific messenger RNA (mRNA) molecules. nih.govnih.gov This mechanism can be harnessed experimentally using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to achieve transient "knockdown" of a target gene's expression. nih.govalliedacademies.org
Similar to CRISPR-Cas9, RNAi can be used to investigate the function of TCDCA-Na by targeting the mRNA of proteins essential for its synthesis or transport. For instance, siRNAs designed to be complementary to the mRNA of the BAAT gene can be introduced into liver cells. researchgate.net Inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the BAAT mRNA. nih.gov This prevents the mRNA from being translated into the BAAT protein, thereby reducing the synthesis of TCDCA-Na.
This approach offers a method for transiently reducing the levels of TCDCA-Na, which can be advantageous for studying short-term effects or for applications where permanent genetic modification is not desired. researchgate.net RNAi can also be applied to silence the genes for bile acid transporters like the Apical Sodium-Dependent Bile Acid Transporter (ASBT, gene symbol SLC10A2) or the Na+-taurocholate cotransporting polypeptide (NTCP, gene symbol SLC10A1) to study the role of these transporters in the enterohepatic circulation of TCDCA-Na.
Computational Modeling and In Silico Approaches
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for studying the interaction between a ligand like TCDCA-Na and its protein targets at a molecular level. These in silico approaches complement experimental techniques by providing detailed insights into binding modes and the dynamic behavior of the complex.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on factors like steric and electrostatic interactions. This allows for the identification of the most likely binding pose and the estimation of binding affinity. For example, docking simulations have been used to study the interaction of TCDCA-Na with the Clonorchis sinensis sodium-bile acid cotransporter (CsSBAT), a homolog of human ASBT. These studies predicted the binding energies and key interactions within the transporter's binding pocket. bwise.kr
| Compound | Transporter Target | Conformational State | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Taurochenodeoxycholic acid | CsSBAT (C. sinensis) | Outward-Facing (OF) | -6.4 | bwise.kr |
| Taurochenodeoxycholic acid | CsSBAT (C. sinensis) | Inward-Facing (IF) | -7.7 | bwise.kr |
| Taurochenodeoxycholic acid | ASBT (H. sapiens) | Outward-Facing (OF) | -8.0 | bwise.kr |
| Taurochenodeoxycholic acid | ASBT (H. sapiens) | Inward-Facing (IF) | -8.0 | bwise.kr |
Molecular dynamics (MD) simulations provide a deeper understanding by simulating the movement of every atom in the protein-ligand complex over time. nih.gov Starting from a docked pose, an MD simulation can reveal the stability of the interaction, the flexibility of the ligand and protein, and the role of solvent molecules. bwise.kr These simulations can confirm the stability of predicted binding modes and are used to calculate more accurate binding free energies. MD simulations have been employed to study the aggregation behavior of related bile salts like taurodeoxycholate (B1243834) and taurocholate, providing insights into micelle formation which is crucial for their physiological function. nih.govmdpi.com Such simulations are critical for rationalizing experimental results and guiding the design of new molecules with modified properties. europeanreview.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach used to correlate the chemical structure of compounds with their biological activity. For bile acids, including this compound, QSAR studies are instrumental in understanding how specific structural features influence their interactions with biological targets such as receptors and transporters.
3D-QSAR methodologies, in particular, have been applied to bile acid derivatives to elucidate the structural requirements for agonism at receptors like the TGR5, a G protein-coupled receptor involved in nongenomic bile acid signaling. acs.orgnih.gov In these studies, a set of structurally related bile acid derivatives, known as a training set, is used to build a predictive model. acs.org This model is then typically validated using an external test set of compounds to ensure its statistical relevance and predictive power. nih.gov
The core of the QSAR model lies in identifying and quantifying the impact of molecular interaction fields, which describe the steric and electrostatic properties of the molecule. acs.org By analyzing the coefficients of the resulting QSAR equation, researchers can determine the quantitative contribution of different parts of the bile acid scaffold to its biological activity. acs.org For instance, modifications to the steroid nucleus or the side chain can be systematically evaluated to understand their effect on receptor binding and activation. This information is crucial for designing new, more potent, and selective modulators of bile acid receptors. nih.govacs.org
A key aspect of building a reliable QSAR model is the structural alignment of the molecules in the training set. acs.org For bile acids, this often involves defining the bioactive conformation, for example, the specific orientation of the side chain, which is thought to be crucial for binding to receptors like TGR5. acs.org The insights gained from these models extend beyond simple correlation, providing a quantitative basis for structure-activity relationships and guiding the rational design of novel therapeutic agents that target bile acid signaling pathways. nih.gov
Table 1: Representative Bile Acid Derivatives Used in QSAR Training Sets for TGR5 Activity This table is illustrative of the types of compounds used in developing QSAR models for bile acid receptors. The specific activity values are context-dependent and vary between studies.
| Compound Name | Abbreviation | Structural Class |
| Chenodeoxycholic acid | CDCA | Primary Bile Acid |
| Cholic acid | CA | Primary Bile Acid |
| Deoxycholic acid | DCA | Secondary Bile Acid |
| Ursodeoxycholic acid | UDCA | Epimer of CDCA |
| Taurocholic acid | TCA | Taurine-conjugated |
| Glycocholic acid | GCA | Glycine-conjugated |
| Taurochenodeoxycholic acid | TCDCA | Taurine-conjugated |
| Lithocholic acid | LCA | Secondary Bile Acid |
Systems Biology Approaches for Pathway Analysis
Systems biology offers a holistic framework for understanding the complex roles of molecules like this compound within the broader context of metabolic and signaling networks. Rather than studying components in isolation, this approach integrates multiple data types to model the intricate web of interactions that govern physiological processes, particularly the enterohepatic circulation and signaling functions of bile acids. researchgate.netnih.gov
Taurochenodeoxycholic acid is a key player in the bile acid pool, which is now recognized as a complex signaling system that regulates not only its own synthesis and transport but also lipid, glucose, and energy homeostasis. researchgate.netnih.gov Systems biology approaches are essential to unravel the dynamics of these pathways. The enterohepatic circulation involves a sophisticated network of transport proteins in hepatocytes and enterocytes that control the movement of bile acids. researchgate.net A systems-level analysis helps in understanding how the expression and function of these transporters are coordinated to maintain bile acid homeostasis.
The signaling functions of bile acids are mediated by various receptors, including the nuclear receptor Farnesoid X Receptor (FXR) and the G protein-coupled receptor TGR5. nih.gov Taurochenodeoxycholic acid, as a taurine-conjugated primary bile acid, interacts with these receptors to trigger downstream signaling cascades. nih.govcaymanchem.com For example, activation of FXR in the liver and intestine initiates feedback loops that inhibit bile acid synthesis by downregulating the key enzyme Cholesterol 7α-hydroxylase (CYP7A1). nih.gov
Table 2: Key Proteins and Pathways in Taurochenodeoxycholic Acid-Related Systems Analysis
| Protein/Receptor | Abbreviation | Function/Pathway |
| Farnesoid X Receptor | FXR | Nuclear receptor; regulates bile acid, lipid, and glucose metabolism. researchgate.netnih.gov |
| TGR5 (GPBAR1) | TGR5 | G protein-coupled receptor; mediates non-genomic bile acid signaling, influences energy metabolism. nih.gov |
| Apical Sodium-dependent Bile Acid Transporter | ASBT (SLC10A2) | Primary transporter for bile acid reabsorption in the ileum. nih.gov |
| Bile Salt Export Pump | BSEP | Efflux transporter for bile salts from hepatocytes into bile. nih.gov |
| Cholesterol 7α-hydroxylase | CYP7A1 | Rate-limiting enzyme in the classic pathway of bile acid synthesis. nih.gov |
| Bile acid-CoA synthetase | BACS | Enzyme involved in the conjugation of bile acids with taurine or glycine. nih.gov |
| Bile salt hydrolase | BSH | Bacterial enzyme that deconjugates bile acids in the intestine. nih.gov |
Derivatization, Synthesis, and Structure Activity Relationship Sar Research
Chemical Synthesis of Novel Analogues and Derivatives
The synthesis of new molecules based on the TCDCA scaffold is a cornerstone of this research. Modifications are strategically made to both the core steroidal structure and the taurine (B1682933) conjugation moiety to fine-tune the compound's properties.
The four-ring steroid nucleus of chenodeoxycholic acid (CDCA), the precursor to TCDCA, offers several sites for chemical alteration. These modifications are designed to alter the molecule's interaction with biological targets and its metabolic stability.
One key area of modification is the hydroxylation pattern of the bile acid core. The primary human bile acids, CDCA and cholic acid, are synthesized from cholesterol in the liver and are characterized by α-hydroxy groups at the 3- and 7-positions, with cholic acid having an additional α-hydroxy group at the 12-position nih.gov. The number and position of these hydroxyl groups are critical for receptor interaction nih.gov. Synthetic strategies often involve the stereoselective introduction or modification of these hydroxyl groups. For instance, 7-alkylated chenodeoxycholic acids have been synthesized via a Grignard reaction with 3α-hydroxy-7-oxo-5β-cholanoic acid, resulting in the stereoselective introduction of 7β-alkyl groups nih.gov.
Further modifications include methylation and sulfation. Methylation of the 7-hydroxy group on CDCA derivatives has been shown to significantly increase their potency as agonists for the Takeda G protein-coupled receptor 5 (TGR5) nih.gov. Conversely, sulfation of the C7-hydroxy group can be employed to decrease the oral bioavailability of bile acid derivatives, a strategy used to create gut-restricted therapeutics nih.gov. Microbial biotransformations in the gut also lead to a variety of core structure modifications, including deconjugation, 7α-dehydroxylation, oxidation, and epimerization, which can produce secondary bile acids with different pharmacological profiles nih.gov. For example, the 7α-dehydroxylation of CDCA by gut bacteria produces the more hydrophobic and potent TGR5 agonist, lithocholic acid (LCA) nih.govnih.gov.
| Modification Type | Position | Resulting Change | Example Compound/Class | Reference |
| Alkylation | C7 | Stereoselective addition of alkyl groups | 7β-alkylated chenodeoxycholic acids | nih.gov |
| Methylation | C7-OH | Substantial increase in TGR5 potency | 7-methyl-CDCA derivatives | nih.gov |
| Sulfation | C7-OH | Reduced oral bioavailability | Sulfated bile acid analogues | nih.gov |
| Oxidation | C3, C6, C7, C12 | Conversion of hydroxyl to oxo groups | 3α-hydroxy-7-keto-5β-cholanoic acid | nih.govgoogle.com |
| Dehydroxylation | C7 | Formation of secondary bile acids | Lithocholic acid (LCA) | nih.govnih.govnih.gov |
| Epimerization | C3, C7, C12 | Change in stereochemistry of hydroxyl groups | Ursodeoxycholic acid (UDCA) | nih.govnih.gov |
The side chain of TCDCA, which includes the taurine conjugate, is another critical target for modification. In the liver, primary bile acids are conjugated with either glycine (B1666218) or taurine to form amidated bile acids nih.govnih.gov. This conjugation is essential as it affects their transport and solubility; at physiological pH, conjugated bile acids require transporters to cross cell membranes, whereas unconjugated forms can pass through by passive diffusion nih.gov.
Researchers have explored replacing the natural taurine or glycine moiety with other molecules to alter the compound's properties. For instance, peptides with 2-6 amino acid residues have been attached to the C24 position of cholic acid to investigate their interaction with bile acid transporters nih.gov. Another strategy involves the conjugation of a "kinetophore" to the side chain to reduce oral bioavailability and restrict the compound's action to the gut nih.gov. The synthesis of TCDCA itself can be achieved by reacting an activated ester of CDCA with sodium taurine google.com. These approaches highlight the versatility of the side chain in creating derivatives with tailored pharmacokinetic profiles.
Pharmacophore Elucidation for Receptor Selectivity
A central goal in designing TCDCA analogues is to achieve selectivity for specific receptors, primarily the farnesoid X receptor (FXR) and TGR5. Understanding the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is crucial for this endeavor.
FXR is a nuclear receptor that plays a central role in bile acid homeostasis, as well as lipid and glucose metabolism nih.gov. Chenodeoxycholic acid (CDCA) is recognized as the most potent endogenous agonist for FXR nih.govnih.gov. The potency of natural bile acids for FXR activation follows the order: CDCA > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA) frontiersin.org. TCDCA itself is considered a weak agonist of FXR and can even inhibit FXR activation by more potent agonists like taurocholic acid (TCA) frontiersin.orgnih.gov.
Pharmacophore modeling studies have been employed to identify novel nonsteroidal FXR agonists nih.gov. For steroidal agonists derived from CDCA, specific structural features are known to enhance activity. For example, replacing the carboxylic group on the side chain of CDCA with a 6α-alkyl group significantly increases its potency and efficacy as an FXR agonist, which led to the development of the potent synthetic agonist obeticholic acid (OCA) nih.govfrontiersin.org. The hydrophobic nature of the pocket in FXR that accommodates this position is a key factor in this enhanced activity frontiersin.org. The TCDCA-FXR axis in the small intestine has been identified as a key regulator of nutrient-sensing pathways nih.gov.
| Structural Feature | Impact on FXR Activity | Example | Reference |
| Core Hydroxylation | CDCA is the most potent endogenous ligand | Chenodeoxycholic acid (CDCA) | nih.govnih.govfrontiersin.org |
| Side Chain Modification | 6α-alkylation significantly enhances potency | Obeticholic acid (OCA) | nih.govfrontiersin.org |
| Conjugation | Taurine conjugation (TCDCA) results in weak agonism | Taurochenodeoxycholic acid (TCDCA) | frontiersin.orgnih.gov |
TGR5, a G protein-coupled receptor, is involved in regulating glucose metabolism, energy expenditure, and inflammation researchgate.net. Unlike FXR, TGR5 is a membrane receptor. The design of TGR5-specific agonists often involves modifications that enhance interaction with its distinct binding pocket.
As mentioned, methylation of the 7-hydroxy group of CDCA derivatives is a key strategy for substantially increasing potency at the TGR5 receptor nih.gov. The secondary bile acid LCA, formed by the 7-dehydroxylation of CDCA, is over 20 times more potent at the TGR5 receptor than its precursor nih.gov. Computational docking studies with LCA analogues have identified key amino acid residues within the TGR5 binding pocket, including L71, L74, W75, Y89, P92, F96, S157, F161, Y240, T243, L244, S247, L266, and S270 nih.gov. These studies have shown that introducing polar groups to the bile acid side chain can create more extensive hydrogen bond networks with hydrophilic residues like Y240 and T243, which can modulate agonist activity researchgate.netnih.gov. The activation of TGR5 by TCDCA has been shown to proceed through a cAMP-PKA-CREB signaling pathway mdpi.com.
| Design Strategy | Target Residues/Mechanism | Effect on TGR5 Activity | Reference |
| 7-OH Methylation | Enhances interaction with TGR5 binding pocket | Increased agonist potency | nih.gov |
| 7-Dehydroxylation | Increases hydrophobicity | Increased agonist potency (LCA vs. CDCA) | nih.gov |
| Side Chain Hydrophilic Groups | Forms H-bonds with Y240, T243, S157, A250 | Modulates agonist activity | researchgate.netnih.gov |
Prodrug Strategies for Targeted Delivery and Stability
The development of prodrugs is a key strategy to improve the therapeutic application of bile acids like TCDCA. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body baranlab.org. This approach can be used to overcome issues such as poor stability, incomplete absorption, or to achieve targeted delivery to specific organs like the liver or intestine nih.govacs.org.
Bile acids are ideal candidates for use as "promoieties" in prodrug design because of their natural enterohepatic circulation, which involves specific transporters in the liver and small intestine nih.gov. By conjugating a drug to a bile acid, it is possible to hijack these transport systems for targeted delivery. For example, prodrugs of the chemotherapy agent floxuridine (B1672851) have been synthesized by conjugating it to CDCA. These prodrugs were shown to be substrates for the liver-specific bile acid transporter NTCP (Na+/taurocholate cotransporting polypeptide), potentially increasing the concentration of the drug in the liver while reducing systemic exposure nih.gov.
The linkage between the drug and the bile acid is critical and must be designed to be stable in circulation but readily cleaved at the target site to release the active drug acs.orgnih.gov. Drugs can be coupled to various positions on the bile acid scaffold, including the C3 position or the C24 position on the side chain nih.gov. This strategy not only enhances targeted delivery but can also increase the metabolic stability of the parent drug nih.gov.
Esterification and Amidation Approaches
The structure of taurochenodeoxycholic acid, with its carboxylic acid-derived taurine conjugate and hydroxyl groups on the steroid core, offers multiple sites for chemical modification through esterification and amidation. These approaches are employed to alter the molecule's interaction with biological targets and improve its drug-like properties.
The carboxylic acid group at the end of the side chain can be amidated with various amino acids or other amine-containing molecules, while the hydroxyl groups at the C3 and C7 positions are available for esterification. mdpi.com Research into the structure-activity relationship (SAR) of chenodeoxycholic acid (CDCA), the precursor to TCDCA, has shown that modifications to the side chain are well-tolerated and can significantly alter the compound's efficacy as a ligand for nuclear receptors like the farnesoid X receptor (FXR). nih.gov
An extensive SAR study on synthetic bile acids revealed that while the 6α position on the steroid nucleus is crucial for determining affinity for FXR, the side chain is amenable to a variety of chemical modifications. nih.gov This allows for the development of derivatives with a wide range of efficacies, from full agonists to partial antagonists. nih.gov Similarly, SAR studies on derivatives of hyodeoxycholic acid, another bile acid, have been conducted to quantitatively understand how changes in the side chain length and structure affect the molecule's physicochemical properties, such as its critical micellization concentration. nih.govmdpi.com
Further research has explored modifications to the C7-hydroxyl group. For instance, methylation of the 7-hydroxy group in CDCA derivatives was found to substantially increase their potency as agonists for the TGR5 receptor, a G-protein coupled receptor for bile acids. nih.gov Conversely, sulfation of the C7-hydroxyl group, while leading to lower oral bioavailability, also greatly reduces potency at the TGR5 receptor. nih.gov These findings highlight the critical role of specific structural modifications in dictating the biological activity of bile acid derivatives.
Table 1: Structure-Activity Relationship of Selected Chenodeoxycholic Acid (CDCA) Derivatives
| Compound/Modification | Target Receptor | Observed Effect | Reference |
|---|---|---|---|
| 6α-ethyl-CDCA (6ECDCA) | FXR | Potent and selective FXR agonist. | nih.gov |
| Methylation of 7-hydroxy group | TGR5 | Substantially increased agonist potency (40-150 fold). | nih.gov |
| Sulfation of 7-hydroxy group | TGR5 | Greatly lowered agonist potency. | nih.gov |
| Side chain modifications (general) | FXR | Amenable to various modifications, leading to a wide range of efficacies (full agonists to partial antagonists). | nih.gov |
Polymeric Conjugates for Controlled Release
The conjugation of bile acids to polymers or the polymerization of bile acids themselves represents an advanced strategy for developing novel drug delivery systems. nih.gov Polymeric nanoparticles offer numerous advantages, including the ability to protect a therapeutic agent from degradation, improve its solubility, and provide controlled or targeted release. nih.govnih.gov
Research has led to the development of polymeric bile acid (pBA) nanoparticles for oral drug delivery. google.com These systems are designed to encapsulate therapeutic agents and protect them from the harsh acidic environment of the stomach. google.comgoogle.com Upon reaching the more neutral pH of the intestines, the polymers can dissolve, releasing the encapsulated agent in a controlled manner. google.com
In one approach, various bile acids, including chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), and cholic acid (CA), were polymerized under mild conditions. google.com These pBA polymers were then formulated into nanoparticles using a water-in-oil-in-water double-emulsion method. google.com To enhance the properties of the delivery system, blends of pBA with other biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA), have also been fabricated. google.com PLGA is a well-established biodegradable polymer used in controlled drug release applications. dovepress.compromedpharmallc.com The combination of pBA and PLGA can modulate the release dynamics and functional properties of the resulting nanoparticles. google.com These polymer-drug conjugates can significantly alter the pharmacokinetics and biodistribution of a drug, allowing for sustained therapeutic concentrations and potentially reducing side effects. nih.gov
Table 2: Properties of Polymeric Bile Acid (pBA) Nanoparticles
| Polymer Composition | Fabrication Method | Typical Size Range | Key Feature for Controlled Release | Reference |
|---|---|---|---|---|
| Polymerized Bile Acids (e.g., pCDCA) | Double Emulsion (W/O/W) | 50 - 500 nm | pH-sensitive release; polymer dissolves at neutral pH in the intestines. | google.com |
| Blends of pBA and PLGA (e.g., pUDCA:PLGA) | Double Emulsion (W/O/W) | Not specified | Combines properties of pBA with the well-characterized release dynamics of PLGA. | google.com |
Emerging Research Frontiers and Future Academic Directions
Elucidation of Novel Receptors and Signaling Pathways
While the interactions of bile acids with key nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors such as the Takeda G-protein-coupled receptor 5 (TGR5) are well-established, the full spectrum of receptors for TCDCA is likely broader. mdpi.comnih.govpasteur-lille.fr Future research is focused on identifying and characterizing novel receptors and downstream signaling cascades that are specifically modulated by TCDCA.
Recent studies have begun to uncover unexpected signaling roles. For instance, TCDCA has been shown to activate the glucocorticoid receptor (GR), a pathway traditionally associated with steroid hormones, thereby inhibiting AP-1 activation and exerting anti-inflammatory effects. mdpi.com This finding suggests that TCDCA may function as a selective GR modulator, a role previously not attributed to bile acids. Furthermore, research points to TCDCA's ability to influence the phospholipase C-inositol trisphosphate-Ca2+ (PLC-IP3-Ca2+) signaling pathway, a critical cascade in cellular communication, independent of classical bile acid receptors. rsc.org The exploration of these non-canonical pathways is a key future direction, potentially revealing how TCDCA contributes to immunomodulation and cellular homeostasis. mdpi.com
| Receptor / Pathway | Known or Potential Role with TCDCA | Research Focus |
| Farnesoid X Receptor (FXR) | A primary nuclear receptor for bile acids, regulating their synthesis and transport. mdpi.comnih.gov | Investigating TCDCA-specific activation and its role in gene regulation beyond bile acid homeostasis. |
| Takeda G-protein-coupled receptor 5 (TGR5) | A membrane receptor involved in energy metabolism and inflammation. mdpi.comnih.govacs.org | Characterizing TCDCA's potency as a TGR5 agonist and its downstream effects on cAMP signaling. nih.gov |
| Glucocorticoid Receptor (GR) | A nuclear receptor traditionally activated by steroid hormones. TCDCA has been shown to induce its transcriptional activation. mdpi.com | Exploring the therapeutic implications of TCDCA as a selective GR modulator for inflammatory conditions. |
| PLC-IP3-Ca2+ Pathway | A signaling cascade controlling intracellular calcium levels. TCDCA may activate this pathway. | Elucidating the mechanism of activation and its relevance to TCDCA's physiological effects. |
| Other Nuclear Receptors (PXR, VDR) | Receptors known to be activated by other bile acids, particularly secondary ones. nih.gov | Investigating potential cross-reactivity and activation by TCDCA under specific physiological or pathological conditions. |
Investigation of Inter-organ Crosstalk Mediated by Bile Acids
Bile acids, including TCDCA, are now understood to be systemic signaling hormones that facilitate communication between various organs, forming a complex regulatory network. physiology.orgjeoct.com The gut-liver-brain axis is a particularly active area of research, where TCDCA plays a pivotal role. nih.govfrontiersin.orgfrontiersin.org Synthesized in the liver and modified by gut microbiota, bile acids can enter systemic circulation and cross the blood-brain barrier, influencing neurological function. frontiersin.orgalz.org
Future studies will aim to precisely map these communication lines. For example, the dialogue between the liver and adipose tissue, which regulates energy homeostasis, is partly mediated by bile acids signaling through receptors like TGR5 in brown fat to increase energy expenditure. nih.gov Similarly, the gut-to-β-cell crosstalk essential for glucose homeostasis is influenced by bile acids through incretin (B1656795) hormones like GLP-1. nih.gov Understanding how circulating levels of TCDCA specifically impact these axes in both healthy and diseased states, such as metabolic syndrome or neurodegenerative disorders, is a major goal. pasteur-lille.frmdpi.com
| Communication Axis | Mediating Organs | Role of TCDCA and other Bile Acids |
| Gut-Liver Axis | Intestine, Liver | TCDCA is synthesized in the liver, secreted into the gut, and can be modified by microbiota, with metabolites returning to the liver via enterohepatic circulation to regulate its own synthesis. nih.govnih.gov |
| Gut-Brain Axis | Intestine, Brain | Circulating bile acids, including potentially TCDCA, can cross the blood-brain barrier, influencing neuroinflammation and cognitive function. frontiersin.orgnih.gov |
| Liver-Adipose Tissue Axis | Liver, Adipose Tissue | Bile acids signal to brown and white adipose tissue to regulate thermogenesis, lipid metabolism, and energy expenditure. nih.gov |
| Gut-Pancreas (β-cell) Axis | Intestine, Pancreas | Bile acids stimulate the release of incretin hormones (e.g., GLP-1) from intestinal L-cells, which in turn enhance insulin (B600854) secretion from pancreatic β-cells. nih.gov |
Integration of Multi-omics Data for Systems-Level Understanding
To capture the full complexity of TCDCA's biological roles, researchers are moving beyond single-pathway studies and adopting a systems biology approach. nih.govresearchgate.net This involves the integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic model of cellular and organismal responses to TCDCA. a-star.edu.sg
Multi-omics analyses can reveal how TCDCA influences the entire flow of biological information, from gene expression to protein function and metabolic output. nih.govresearchgate.net For example, combining transcriptomics and metabolomics could elucidate how TCDCA-induced changes in gene expression (e.g., via FXR or GR activation) translate into altered metabolic pathways, such as lipid or glucose metabolism. researchgate.netnih.gov This approach is crucial for identifying novel biomarkers of TCDCA activity and for understanding its role in complex diseases where multiple systems are dysregulated. nih.govresearchgate.net Future directions will focus on developing sophisticated computational models to integrate these large datasets and generate predictive hypotheses about TCDCA's function.
| Omics Layer | Data Generated | Insights for TCDCA Research |
| Genomics | DNA sequence variations | Identifies genetic predispositions that may alter individual responses to TCDCA. |
| Transcriptomics | RNA expression levels | Reveals which genes and signaling pathways are activated or suppressed by TCDCA. researchgate.net |
| Proteomics | Protein abundance and modifications | Shows the functional consequences of transcriptional changes, identifying key protein effectors of TCDCA. a-star.edu.sg |
| Metabolomics | Small molecule metabolite profiles | Provides a direct readout of the physiological state, showing how TCDCA alters cellular metabolism and interacts with other metabolic networks. nih.gov |
Development of Advanced Bioengineered Models for Bile Acid Research
Traditional cell culture and animal models have limitations in fully recapitulating human physiology. The development of advanced bioengineered models, such as organoids and microfluidic "lab-on-a-chip" systems, represents a major leap forward for bile acid research. nih.gov These models offer more physiologically relevant platforms to study the effects of TCDCA.
Human induced pluripotent stem cell (iPSC)-derived hepatobiliary organoids, for instance, can be generated to have both hepatocytes and functional bile duct networks. nih.govyoutube.com This allows researchers to model the complete process of hepatobiliary clearance and study cholestatic responses to compounds like TCDCA in a human-relevant context. nih.gov Furthermore, iPSC technology enables the creation of patient-specific disease models, where organoids carrying specific genetic mutations can be used to test the therapeutic potential of TCDCA. nih.govresearchgate.net These models are invaluable for investigating bile acid transport, metabolism, and cytotoxicity with greater precision and human relevance. researchgate.net
| Model Type | Description | Application in TCDCA Research |
| iPSC-derived Hepatocytes | Pluripotent stem cells from patients are differentiated into hepatocyte-like cells. nih.gov | Allows for patient-specific studies on TCDCA metabolism and toxicity, and screening for genetic factors influencing its effects. |
| Liver Organoids | 3D structures grown from stem cells that self-organize to mimic the micro-anatomy of the liver. nih.govyoutube.com | Provides a more complex model to study TCDCA's effects on liver architecture, cell-cell interactions, and diseases like fibrosis. researchgate.net |
| Hepatobiliary Organoids | Advanced organoids containing both hepatocytes and functional bile duct structures. nih.gov | Enables the study of bile flow and clearance, crucial for understanding TCDCA's role in cholestasis and drug-induced liver injury. nih.gov |
| Microfluidic "Lab-on-a-Chip" | Devices that integrate multiple cell culture and analysis functions on a micro-scale chip. | Can be used to model the enterohepatic circulation and inter-organ crosstalk involving TCDCA in a controlled environment. |
Exploration in Comparative Physiology and Evolutionary Biology
The study of TCDCA across different species offers profound insights into the evolution of metabolic signaling. Comparative physiology reveals that the structure, composition, and receptor sensitivity of bile acids vary significantly among vertebrates, reflecting adaptations to different diets and metabolic strategies. physiology.org
A key example is the species-specific activation of the FXR. TCDCA is a potent activator of human and mouse FXR, but not of the FXR found in frog and zebrafish. mdpi.com This highlights an evolutionary divergence in receptor-ligand interaction. Furthermore, studying the effects of TCDCA in non-mammalian species, such as crustaceans, can uncover conserved or novel regulatory roles in nutrient metabolism and muscle development. These comparative approaches help to distinguish fundamental, conserved functions of TCDCA from species-specific adaptations and provide a broader understanding of its physiological significance in the animal kingdom. physiology.org
| Organism | Finding Related to TCDCA or Bile Acid Signaling | Evolutionary/Physiological Implication |
| Human / Mouse | TCDCA is a potent agonist for the nuclear receptor FXR. mdpi.com | Represents a highly evolved signaling system for regulating metabolism in mammals. |
| Frog / Zebrafish | TCDCA does not activate the FXR in these species. mdpi.com | Demonstrates evolutionary divergence in the ligand-binding domain of FXR, suggesting different regulatory mechanisms in lower vertebrates. |
| Cat | TCDCA produces a lower choleretic (bile flow) effect compared to other bile acids like taurocholic acid. physiology.org | Highlights species-specific differences in the physiological effects of individual bile acids on bile formation. |
| Rat | In a model of intestinal inflammation, dietary TCDCA was found to be protective and ameliorate inflammation. physiology.org | Suggests a conserved anti-inflammatory role that could be therapeutically relevant across different mammals. |
Q & A
Q. What are the primary methodologies for synthesizing and purifying TCDC-Na, and how do impurities affect experimental outcomes?
TCDC-Na is synthesized via conjugation of chenodeoxycholic acid with taurine under anhydrous conditions, followed by sodium salt formation. Key steps include:
- Ion-exchange chromatography to isolate the sodium salt form .
- Purity validation using HPLC (>99% purity) and nuclear magnetic resonance (NMR) to confirm structural integrity .
- Impact of impurities : Trace contaminants (e.g., unconjugated bile acids) can skew metabolic assays by competing for transporter binding sites. Rigorous purification is critical for reproducibility in bile acid flux studies .
Q. How does TCDC-Na function in bile acid metabolism, and what experimental models are suitable for studying its transport?
TCDC-Na acts as a detergent to solubilize lipids and is reabsorbed via the ileal bile acid transporter (IBAT/ASBT). Methodologies include:
- Isotope-labeled analogs (e.g., TCDC-d4 sodium salt) for tracking enterohepatic circulation using LC-MS/MS .
- In vitro models : Polarized cell monolayers (Caco-2, MDCK) to study apical vs. basolateral transport .
- In vivo models : Bile duct-cannulated rodents to quantify biliary excretion and fecal recovery .
Advanced Research Questions
Q. How can deuterium-labeled TCDC-Na (e.g., TCDC-d4 or TCDC-d9) resolve contradictions in bile acid pool kinetics across studies?
Deuterated TCDC-Na isotopes enable precise quantification in complex biological matrices:
- Stable isotope dilution mass spectrometry (SID-MS) : Differentiates endogenous vs. exogenous TCDC-Na in metabolic flux analysis .
- Tracer studies : Administer TCDC-d4 with unlabeled TCDC-Na to measure dilution effects and calculate synthesis rates .
- Addressing contradictions : Discrepancies in pool size estimates often arise from variations in isotopic enrichment protocols or sampling timepoints. Standardized dosing intervals (e.g., 24-hour steady-state sampling) improve comparability .
Q. What mechanistic insights link TCDC-Na to apoptosis and inflammation, and how can conflicting data on its pro-/anti-apoptotic roles be reconciled?
TCDC-Na modulates apoptosis via caspase-3 activation and mitochondrial membrane depolarization, but outcomes depend on concentration and cell type:
- Pro-apoptotic effects : At high concentrations (>50 µM), TCDC-Na induces oxidative stress in hepatocytes, measured via flow cytometry with Annexin V/PI staining .
- Anti-inflammatory effects : At lower doses (<10 µM), it suppresses NF-κB signaling in macrophages (e.g., IL-6 and TNF-α reduction via ELISA) .
- Contradiction resolution : Dose-response studies and genetic knockdown models (e.g., siRNA targeting bile acid receptors like TGR5) clarify context-dependent mechanisms .
Q. How do sulfated derivatives of TCDC-Na (e.g., 3-sulfate disodium salts) alter solubility and receptor binding, and what analytical methods validate their stability?
Sulfation at the 3α-hydroxyl group enhances aqueous solubility but reduces affinity for FXR and ASBT:
- Synthesis : Enzymatic sulfation using SULT2A1 followed by disodium salt precipitation .
- Binding assays : Surface plasmon resonance (SPR) to compare affinity of sulfated vs. non-sulfated TCDC-Na for FXR .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring to assess hydrolytic susceptibility .
Data Contradiction Analysis
Q. Why do studies report conflicting roles of TCDC-Na in cancer progression, and how can experimental design mitigate these discrepancies?
Opposing results (e.g., pro-tumorigenic vs. chemopreventive) arise from differences in:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
